Antiviral agent 25
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12FN3S |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
YBCTXELRRVXUMP-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of the Antiviral Agent Uprifosbuvir
Introduction
Uprifosbuvir, also known as MK-3682, is a potent antiviral agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a uridine nucleotide analog that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of a highly efficient, five-step synthesis of uprifosbuvir from readily available uridine, as well as the key characterization methods employed to ensure its purity and structural integrity. The improved synthesis represents a significant advancement over earlier, less efficient routes, achieving a 50-fold increase in overall yield.[3]
Synthesis of Uprifosbuvir
An optimized, five-step synthesis of uprifosbuvir has been developed, commencing from the readily available starting material, uridine. This modern route boasts a remarkable 50% overall yield.[3][4] The key transformations include a complexation-driven selective acyl migration/oxidation, a BSA-mediated cyclization to anhydrouridine, a hydrochlorination utilizing FeCl3/TMDSO, and a dynamic stereoselective phosphoramidation.[3]
Synthesis Workflow Diagram
Caption: A simplified workflow for the five-step synthesis of Uprifosbuvir.
Quantitative Data for Uprifosbuvir Synthesis
The following table summarizes the quantitative data for the key steps in the improved synthesis of uprifosbuvir.
| Step | Starting Material | Key Reagents | Product | Yield |
| 1. Acyl Migration/Oxidation | Uridine | Pivaloyl chloride, BF3·OEt2, TEMPO, NaOCl | 2'-Keto-uridine Intermediate | 83% |
| 2. BSA-mediated Cyclization | 2'-Keto-uridine | N,O-Bis(trimethylsilyl)acetamide (BSA) | Anhydrouridine Intermediate | 95% |
| 3. Hydrochlorination | Anhydrouridine | Me2SiCl2, FeCl3·6H2O, Tetramethyldisiloxane (TMDSO) | Tertiary Chloride Intermediate | 94% |
| 4. Dynamic Stereoselective Phosphoramidation | Tertiary Chloride | Chlorophosphoramidate, Chiral Imidazole Carbamate Catalyst | Uprifosbuvir | 88% |
| Overall Yield | Uridine | Uprifosbuvir | 50% |
Table 1: Summary of quantitative data for the synthesis of Uprifosbuvir.[3]
Experimental Protocols
Step 1: Complexation-Driven Selective Acyl Migration/Oxidation
-
To a solution of uridine in a suitable solvent, add pivaloyl chloride to protect the hydroxyl groups.
-
Introduce a Lewis acid such as BF3·OEt2 to drive a selective acyl migration, exposing the 2'-hydroxyl group.
-
Perform an oxidation reaction using TEMPO and a suitable oxidant (e.g., NaOCl) to convert the 2'-hydroxyl group to a ketone.
-
Work up the reaction and purify the product to obtain the 2'-keto-uridine intermediate.
Step 2: BSA-Mediated Cyclization to Anhydrouridine
-
Dissolve the 2'-keto-uridine intermediate in an appropriate solvent.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization reaction.
-
Heat the reaction mixture to the desired temperature and monitor for completion.
-
Upon completion, quench the reaction and purify the resulting anhydrouridine intermediate.
Step 3: Hydrochlorination
-
Treat the anhydrouridine intermediate with dichlorodimethylsilane (Me2SiCl2).
-
Add FeCl3·6H2O and tetramethyldisiloxane (TMDSO) to mediate the hydrochlorination.
-
This step proceeds with high diastereoselectivity to form the tertiary alkyl chloride.
-
Isolate and purify the tertiary chloride intermediate.
Step 4: Dynamic Stereoselective Phosphoramidation
-
React the tertiary chloride intermediate with a crude mixture of a chlorophosphoramidate reagent.
-
Employ a chiral nucleophilic imidazole carbamate catalyst (e.g., 3 mol%) to control the stereochemistry of the reaction.
-
This dynamic stereoselective process results in a high diastereomeric ratio (97:3).[5]
-
Purify the final product, uprifosbuvir, via crystallization.
Characterization of Uprifosbuvir
The characterization of uprifosbuvir is essential to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is typically employed.
General Characterization Workflow
References
- 1. Uprifosbuvir - Wikipedia [en.wikipedia.org]
- 2. Understanding effect site pharmacology of uprifosbuvir, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New, Improved Synthesis of Uprifosbuvir - ChemistryViews [chemistryviews.org]
EV25: A Dual-Action Immunotherapeutic Approach Against Influenza Virus
An In-depth Technical Guide on the Core Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
EV25, developed by Eradivir, represents a novel therapeutic strategy against influenza virus, moving beyond direct antiviral activity to actively engage the host's immune system.[1][2] This bispecific small molecule, also referred to in preclinical literature as zanDR, is engineered to offer a dual mechanism of action: direct inhibition of viral neuraminidase and targeted recruitment of endogenous antibodies to virions and infected cells.[1][3] Preclinical and early clinical data suggest that this approach leads to a more rapid and thorough reduction in viral load compared to conventional antiviral agents.[1][3] This guide provides a detailed technical overview of the core mechanism of action of EV25, summarizing key data, experimental protocols, and the underlying biological pathways.
Core Mechanism of Action: The BAiT™ Platform
EV25 is built upon the Bispecific Antigenic immuno-Therapy (BAiT™) platform, which combines a potent viral inhibitor with haptens that are recognized by pre-existing, naturally occurring antibodies in humans.[2][3][4]
-
Viral Targeting: The EV25 molecule includes a zanamivir moiety. Zanamivir is a potent inhibitor of influenza neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected host cells.[1][3] By binding to NA on the surface of both free virus particles and infected cells, EV25 effectively blocks viral replication and spread.[1][2]
-
Immune Engagement: Covalently linked to the zanamivir component are two distinct haptens: dinitrophenyl (DNP) and L-rhamnose.[1][3] Virtually all humans possess naturally occurring, high-titer antibodies against these haptens.[3] When EV25 binds to a virus or an infected cell, it "paints" the surface with these haptens. This decoration allows for the recruitment of anti-DNP and anti-rhamnose IgG antibodies, which in turn opsonize the target and trigger a potent, localized immune response leading to the elimination of both the virus and the cells harboring it.[3]
This dual-action mechanism is designed to be effective even in late-stage infections and against strains that may be resistant to traditional neuraminidase inhibitors alone.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of EV25 and its analogs.
Table 1: Preclinical Efficacy of EV25 (zanDR) in Mice
| Parameter | EV25 (zanDR) | Oseltamivir | Zanamivir | Baloxavir | Control (PBS) | Reference |
| Viral Titer Reduction (24h post-treatment) | >10,000-fold | 0 to 100-fold | 0 to 100-fold | 0 to 100-fold | N/A | [1][5] |
| Survival Rate (10x LD50 challenge) | 100% | 20% | 40% | 60% | 0% | [1][5] |
Table 2: Phase 2a Clinical Trial Highlights (Attenuated H3N2 Influenza Challenge)
| Parameter | 300 mg EV25 (single dose) | Placebo | p-value | Reference |
| Median Viral Load AUC Reduction | 98% decrease | N/A | Not Stated | [3] |
| Lower Respiratory Tract Infection Incidence | 35.7% | 85.7% | 0.0065 | [3] |
| FLU-PRO© Total Score Reduction | Significant reduction in duration and severity | N/A | Not Stated | [3] |
Signaling and Action Pathway
The mechanism of EV25 involves a synthetically engineered bridge between the influenza virus and the host's humoral immune system. The following diagram illustrates this pathway.
Caption: Dual-action mechanism of EV25 targeting influenza.
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided below.
In Vivo Mouse Model of Influenza Infection
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
Antibody Mimicry: To simulate the human humoral environment, mice are intraperitoneally injected with 6 g/kg of human intravenous immunoglobulin (IVIG) that has been cleared of endogenous anti-influenza antibodies. This establishes human-like titers of anti-DNP and anti-rhamnose antibodies.[5]
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD50) of influenza virus (e.g., A/Puerto Rico/8/1934 (H1N1)).
-
Treatment: At a specified time post-infection (e.g., 72 hours), a single dose of EV25 (zanDR) or control substance (placebo, oseltamivir, zanamivir) is administered intranasally.
-
Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.
-
Viral Load Quantification: On a specified day post-treatment (e.g., 24 hours), a subset of mice is euthanized. Lungs are harvested, homogenized, and viral titers are determined by plaque assay or TCID50 (Median Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.
Plaque Assay for Viral Titer Quantification
-
Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.
-
Sample Preparation: Lung homogenates are serially diluted (10-fold dilutions) in a serum-free medium containing trypsin.
-
Infection: The growth medium is removed from the MDCK cells, and the cells are washed with PBS. The diluted virus samples are added to the wells and incubated for 1 hour to allow for viral adsorption.
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a mixture of agarose and growth medium.
-
Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques (zones of cell death) are visible.
-
Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet. Plaques are counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).
The workflow for preclinical evaluation is visualized in the diagram below.
References
- 1. A universal dual mechanism immunotherapy for the treatment of influenza virus infections [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeted recruitment of immune effector cells for rapid eradication of influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of Antiviral Agent 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 25, also identified as compound 6g in primary literature, has emerged as a significant covalent inhibitor of key SARS-CoV-2 proteases.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical nature, inhibitory activity, and the experimental framework used to characterize its function. The information presented is intended to support further research and development efforts in the field of antiviral therapeutics.
Chemical Identity and Properties
This compound is a novel, non-peptide analog characterized as a 2,3,5-substituted[1][2][4]-thiadiazole.[1] Its unique structure allows it to act as a covalent inhibitor, forming a stable bond with its target enzymes.
| Identifier | Value |
| Compound Name | This compound (compound 6g) |
| CAS Number | 2761367-25-1 |
| Chemical Class | 2,3,5-substituted[1][2][4]-thiadiazole |
Biological Activity and Efficacy
The primary mechanism of action for this compound is the potent and covalent inhibition of two critical SARS-CoV-2 proteases: the 3C-like protease (3CLpro) and the papain-like protease (PLpro).[1][4] These enzymes are essential for viral replication, making them prime targets for antiviral intervention.
| Target | IC50 | EC50 |
| SARS-CoV-2 3CLpro | 0.118 µM[1][4] | 7.249 µM (in SARS-CoV-2 infected cells)[1][4] |
| SARS-CoV-2 PLpro | 0.448 µM[1][4] |
Inhibitory Concentration (IC50): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Effective Concentration (EC50): The concentration of the drug that gives a half-maximal response.
Experimental Protocols
The characterization of this compound involved a series of detailed experimental procedures to determine its inhibitory and antiviral activities. The following is a generalized description of the likely methodologies based on standard practices in the field.
Enzymatic Assays (IC50 Determination)
-
Recombinant Protein Expression and Purification: The target proteases, SARS-CoV-2 3CLpro and PLpro, were expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Fluorogenic Substrate Assay: The activity of the proteases was monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage.
-
Inhibition Assay: The purified enzyme was pre-incubated with varying concentrations of this compound for a defined period.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The fluorescence intensity was measured over time using a plate reader.
-
IC50 Calculation: The initial reaction rates were plotted against the inhibitor concentration, and the data were fitted to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assays (EC50 Determination)
-
Cell Culture: A suitable host cell line permissive to SARS-CoV-2 infection (e.g., Vero E6 cells) was cultured in appropriate media.
-
Compound Treatment: Cells were treated with a serial dilution of this compound.
-
Viral Infection: Following compound treatment, cells were infected with a known titer of SARS-CoV-2.
-
Incubation: The infected cells were incubated for a period sufficient to allow for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: The extent of viral replication was assessed using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels or a cytopathic effect (CPE) reduction assay.
-
EC50 Calculation: The percentage of viral inhibition was plotted against the compound concentration, and the data were fitted to a dose-response curve to determine the EC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the characterization and action of this compound, the following diagrams are provided.
References
Preliminary In Vitro Evaluation of Antiviral Agent 25 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Antiviral Agent 25, a novel compound with potential therapeutic applications against viral infections. This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were assessed against Influenza A virus (H1N1) and Herpes Simplex Virus 1 (HSV-1). The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are presented in Table 1. The data indicates that this compound exhibits potent antiviral activity with a favorable safety profile in vitro.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | MDCK | 2.5 | >100 | >40 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 5.8 | >100 | >17.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Lines and Virus Strains
-
Madin-Darby Canine Kidney (MDCK) cells were used for the propagation and antiviral testing of Influenza A/PR/8/34 (H1N1) virus.
-
Vero cells (African green monkey kidney) were utilized for the culture and evaluation of Herpes Simplex Virus 1 (HSV-1).
-
All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Cytotoxicity Assay
The potential cytotoxic effects of this compound on MDCK and Vero cells were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium was then replaced with fresh medium containing serial dilutions of this compound.
-
After 48 hours of incubation, the medium was removed, and MTT solution was added to each well.
-
Following a 4-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.
Plaque Reduction Assay
The antiviral efficacy of this compound was evaluated using a plaque reduction assay.
-
Confluent monolayers of MDCK or Vero cells in 6-well plates were infected with the respective virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
The cells were then overlaid with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of this compound.
-
The plates were incubated for 48-72 hours until visible plaques formed.
-
The cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of plaques was counted, and the EC50 value, the concentration of the compound that inhibits plaque formation by 50%, was determined.
Visualizations
Proposed Mechanism of Action: Inhibition of Viral Entry
This compound is hypothesized to inhibit viral replication by targeting the early stages of viral entry into the host cell. The proposed mechanism involves the disruption of the viral envelope glycoprotein's interaction with host cell receptors, thereby preventing viral attachment and subsequent fusion.[1][2]
Caption: Proposed mechanism of this compound targeting viral entry.
Experimental Workflow for In Vitro Evaluation
The overall workflow for the in vitro assessment of this compound is depicted below. This process begins with the preparation of cell cultures and viral stocks, followed by parallel cytotoxicity and antiviral assays to determine the compound's efficacy and safety profile.
Caption: Workflow for the in vitro evaluation of this compound.
References
Molecular Docking Studies of Antiviral Agent Remdesivir with Viral Proteins: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the molecular docking studies of Remdesivir, a broad-spectrum antiviral agent, with key viral protein targets.[1] The focus is on its interactions with proteins from SARS-CoV-2, the virus responsible for COVID-19. Remdesivir is a prodrug that, once metabolized into its active triphosphate form, functions as an adenosine nucleotide analog.[1][2] This active form interferes with the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[1][3] Molecular docking simulations have been instrumental in elucidating the binding mechanisms and affinities of Remdesivir against various viral targets.[4][5]
Data Presentation: Quantitative Docking Results
The following tables summarize the quantitative data from various molecular docking studies, presenting the binding affinities and interaction scores of Remdesivir with different SARS-CoV-2 proteins. These values are crucial for comparing the potential efficacy of the agent against multiple targets.
Table 1: Binding Affinities of Remdesivir with Key SARS-CoV-2 Proteins. This table showcases the binding energy, a measure of the strength of the interaction between Remdesivir and its target proteins. A lower binding energy value typically indicates a more stable and favorable interaction.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Docking Software | Reference |
| RNA-dependent RNA Polymerase (RdRp) | 6M71 | -7.1 | AutoDock Vina | [4] |
| RNA-dependent RNA Polymerase (RdRp) | 7BTF | -6.5 | AutoDock Vina | [6] |
| Main Protease (Mpro) | 6LU7 | -7.9 | AutoDock Vina | [6] |
| Main Protease (Mpro) | --- | -7.8 | AutoDock Vina | [4] |
| Membrane Protein (Mprotein) | --- | -7.4 | AutoDock Vina | [4] |
| Spike Receptor Binding Domain | 7BZ5 | -6.54 | --- | [7] |
Table 2: MolDock Scores and Hydrogen Bond Interactions of Remdesivir. The MolDock score is another metric for evaluating binding affinity, while the identification of interacting residues provides insight into the specific molecular interactions that stabilize the drug-protein complex.
| Target Protein | PDB ID | MolDock Score | Interacting Amino Acid Residues | Reference |
| RNA-dependent RNA Polymerase (RdRp) | 6M71 | -160.418 | Arg553, Arg555, Thr556, Tyr619, Lys621, Cys622, Asp623 | [8] |
| Spike Protein | --- | -180.0 | Tyr204 | [8] |
Table 3: Comparative Binding Free Energy and Inhibition Constants. This table compares the binding free energy of Remdesivir to that of the natural substrate (ATP) for RdRp and provides the calculated inhibition constant (Ki). The relative binding free energy indicates how effectively Remdesivir can compete with the natural substrate.
| Ligand | Target Protein | Relative Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| Remdesivir | RdRp | -8.28 ± 0.65 | --- | [9] |
| ATP (Natural Substrate) | RdRp | -4.14 ± 0.89 | --- | [9] |
| Remdesivir | Spike Receptor Binding Domain | --- | 0.0083 | [7] |
Experimental Protocols: Molecular Docking Methodology
The following protocols outline the typical computational steps involved in the molecular docking of Remdesivir with its viral protein targets. These methodologies are synthesized from various in silico studies.[4][8][10]
1. Protein and Ligand Preparation:
-
Target Protein Acquisition: The three-dimensional crystallographic structures of viral target proteins, such as SARS-CoV-2 RdRp (PDB ID: 6M71, 7BTF) and Main Protease (PDB ID: 6LU7), are retrieved from the Protein Data Bank (PDB).[8][10]
-
Protein Preparation: The protein structures are prepared for docking. This involves removing water molecules, ions, and any co-crystallized ligands.[10] Hydrogen atoms are added, and the protein structure is energy minimized using a force field (e.g., OPLS 2005) to relieve any steric clashes.[10] This step is typically performed using software like Schrödinger's Protein Preparation Wizard or Swiss-PDB Viewer.[10][11]
-
Ligand Preparation: The 3D structure of Remdesivir is obtained from a chemical database like PubChem or synthesized in silico. The ligand is prepared by assigning correct bond orders, adding hydrogens, and generating a low-energy conformation. This is often done using tools integrated within docking software packages.
2. Docking Simulation:
-
Grid Generation: A binding site is defined on the target protein. This is typically the known active site or a pocket identified by binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand. For example, a grid with a resolution of 0.30 Å may be used.[8]
-
Molecular Docking Execution: Docking is performed using software such as AutoDock Vina, Glide, or MolDock.[4][8][11] The ligand is treated as flexible, while the protein is generally kept rigid.[11] The software systematically samples different conformations and orientations of the ligand within the defined grid box.
-
Scoring and Pose Selection: The software's scoring function calculates the binding affinity (e.g., in kcal/mol) for each generated pose. The number of docking runs is typically set to a value sufficient for robust sampling (e.g., 10 runs).[8] The final poses are ranked based on their scores, and the top-ranked pose with the lowest binding energy is selected for further analysis.[8]
3. Post-Docking Analysis:
-
Interaction Analysis: The best-docked complex is visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Remdesivir and the protein's active site residues. This is done using visualization software like PyMOL or Biovia Discovery Studio.[10]
-
Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized ligand (if available) can be removed from the protein and re-docked. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystal pose is low (typically < 2.0 Å).
Mandatory Visualization
The following diagrams illustrate key workflows and mechanisms related to the in silico analysis and antiviral action of Remdesivir.
References
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir Strongly Binds to Both RNA-Dependent RNA Polymerase and Main Protease of SARS-CoV-2: Evidence from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. Molecular Docking Reveals Ivermectin and Remdesivir as Potential Repurposed Drugs Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Design of novel pyrimidine based remdesivir analogues with dual target specificity for SARS CoV-2: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and ADMET Profile of Antiviral Agent 25: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Antiviral Agent 25. The information presented herein is intended for researchers, scientists, and drug development professionals to support the advancement of this promising antiviral candidate.
In Vitro ADMET Profile
The in vitro ADMET studies are crucial for the early assessment of a drug candidate's viability, helping to identify potential liabilities and guide medicinal chemistry efforts.[1][2][3][4]
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 450.5 g/mol | LC-MS |
| pKa | 8.2 (basic) | Potentiometric titration |
| LogP | 2.8 | Shake-flask method |
| Aqueous Solubility | 75 µg/mL | Kinetic solubility assay |
The metabolic stability of this compound was evaluated in human and rat liver microsomes.[5][6][7][8][9] The results, summarized in Table 2, indicate moderate metabolic stability.
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 35 | 45 |
| Rat | 28 | 58 |
Experimental Protocol: Microsomal Stability Assay [5][7]
-
Test System: Pooled human or rat liver microsomes.[7]
-
Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.[5][7]
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.[5][7]
-
Time Points: Aliquots were taken at 0, 5, 15, 30, and 45 minutes.[9]
-
Reaction Termination: The reaction was stopped by adding cold acetonitrile.
-
Analysis: The concentration of the remaining parent compound was quantified by LC-MS/MS.[5]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the parent compound.[5]
The potential of this compound to inhibit major human CYP450 isoforms was assessed.[10][11][12][13][14] The IC50 values are presented in Table 3.
Table 3: CYP450 Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | 25 |
| CYP2D6 | > 50 |
| CYP3A4 | 15 |
Experimental Protocol: CYP450 Inhibition Assay [10][12]
-
Test System: Human liver microsomes.[12]
-
Substrates: Isoform-specific probe substrates were used.
-
Incubation: this compound at various concentrations was co-incubated with human liver microsomes and a specific CYP substrate.
-
Analysis: The formation of the substrate's metabolite was measured by LC-MS/MS.[10]
-
Data Analysis: IC50 values were determined by measuring the concentration of this compound that caused a 50% reduction in metabolite formation.[10]
The extent of binding of this compound to plasma proteins was determined using rapid equilibrium dialysis.[15][16][17][18]
Table 4: Plasma Protein Binding of this compound
| Species | Protein Binding (%) |
| Human | 92.5 |
| Rat | 88.1 |
Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis) [15][16][17]
-
Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane was used.[18]
-
Procedure: Plasma containing this compound was placed in one chamber, and buffer in the other. The plate was incubated at 37°C until equilibrium was reached.[15]
-
Analysis: The concentrations of this compound in both the plasma and buffer chambers were measured by LC-MS/MS to determine the bound and free fractions.[16]
The potential for cardiac liability was assessed through a hERG inhibition assay.[19][20][21][22][23]
Table 5: hERG Inhibition of this compound
| Assay | IC50 (µM) |
| Patch Clamp | > 30 |
Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp) [21][22]
-
Test System: HEK-293 cells stably expressing the hERG channel.[21]
-
Method: Whole-cell voltage clamp mode was used on an automated patch-clamp system.[22]
-
Procedure: The cells were exposed to increasing concentrations of this compound, and the hERG tail current was measured.
-
Data Analysis: The concentration-dependent inhibition of the hERG current was used to calculate the IC50 value.[21]
In Vivo Pharmacokinetics in Rats
Pharmacokinetic studies were conducted in Sprague Dawley rats to understand the in vivo disposition of this compound.[24][25][26][27][28]
Following intravenous and oral administration, the plasma concentrations of this compound were determined at various time points.
The key pharmacokinetic parameters of this compound in rats are summarized in Table 6.
Table 6: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 1200 | 2400 |
| t½ (h) | 4.5 | 5.0 |
| CL (mL/min/kg) | 15 | - |
| Vd (L/kg) | 5.8 | - |
| Bioavailability (%) | - | 40 |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats [24][25]
-
Animals: Male Sprague Dawley rats were used.[24]
-
Dosing: this compound was administered as a single intravenous bolus or by oral gavage.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing.[24]
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.[24]
-
Analysis: Plasma concentrations of this compound were determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
Visualizations
Caption: Overview of the preclinical ADMET screening cascade.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Potential for DDI via CYP3A4 inhibition.
Conclusion
This compound demonstrates a preclinical ADMET and pharmacokinetic profile that supports its continued development. It exhibits moderate metabolic stability and bioavailability, with a low risk of significant CYP450 or hERG-related liabilities at therapeutic concentrations. The in vivo studies in rats provide a foundational understanding of its pharmacokinetic behavior. Further studies are warranted to fully characterize its safety and efficacy profile.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. mercell.com [mercell.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 18. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 25. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 26. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 27. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Whitepaper: The Impact of Antiviral Agent 25 on Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Antiviral Agent 25, a novel small molecule inhibitor targeting the host-pathogen interface. We present its mechanism of action, key experimental data, and detailed protocols for its evaluation. This compound has demonstrated potent, broad-spectrum activity against a range of RNA viruses in preclinical models. This document serves as a resource for researchers engaged in the discovery and development of next-generation antiviral therapeutics.
Introduction
The emergence of novel viral threats and the development of resistance to existing antiviral drugs underscore the urgent need for new therapeutic strategies. One promising approach is to target host factors that are essential for viral replication, as this may offer a higher barrier to resistance. This compound is a first-in-class investigational drug that modulates host-pathogen interactions to suppress viral propagation. This document details the current understanding of its antiviral activity and mechanism of action.
Mechanism of Action: Targeting the Viral RNA Polymerase Complex
This compound is a non-nucleoside inhibitor that allosterically targets the viral RNA-dependent RNA polymerase (RdRp) complex. By binding to a conserved pocket on the polymerase, it induces a conformational change that prevents the initiation of viral RNA synthesis. This targeted action minimizes off-target effects on host cellular processes, resulting in a favorable safety profile.
Mechanism of EV25 as a bispecific small molecule therapeutic
An In-Depth Guide to the Mechanism of EV25, a Bispecific Small Molecule Therapeutic
Executive Summary
EV25 is a first-in-class, clinical-stage, bispecific small molecule therapeutic developed by Eradivir for the treatment of influenza.[1][2][3] Built upon the proprietary Bispecific Antigenic immuno-Therapy (BAiT) platform, EV25 employs a novel, dual-action mechanism that combines direct antiviral activity with targeted recruitment of the patient's innate immune system.[4][5][6] This approach has demonstrated the potential to clear the influenza virus more rapidly and effectively than the current standard of care, even when treatment is initiated at advanced stages of infection.[7][8] Preclinical studies have shown viral clearance within 24 hours and a therapeutic window of up to 96 hours post-infection.[1][2][5][7] A recent Phase 2a clinical trial further validated its safety and efficacy, demonstrating a significant reduction in both viral load and symptoms in influenza-infected participants.[4][9][10][11] This document provides a detailed technical overview of EV25's mechanism of action, supported by preclinical and clinical data, experimental protocols, and visual diagrams of its core processes.
Core Mechanism of Action: A Dual-Pronged Approach
EV25's therapeutic strategy is distinguished by its ability to simultaneously inhibit viral function and orchestrate a potent, targeted immune response. This is achieved through a single small molecule engineered with two distinct functional domains.[3][7][12]
Direct Antiviral Inhibition
The first component of EV25's mechanism is a high-affinity Neuraminidase Targeting Ligand (NTL).[8] This ligand binds to and inhibits the viral neuraminidase enzyme, which is expressed on the surface of both free influenza virions and virus-infected host cells.[7] Neuraminidase is critical for the release of newly synthesized virus particles from infected cells, and its inhibition prevents the spread of the infection. This direct antiviral action is a clinically validated strategy for treating influenza.
Targeted Immune System Recruitment
The second, and more innovative, aspect of EV25's mechanism is its ability to "paint" a target on the virus and infected cells, marking them for destruction by the innate immune system.[6][8] This is accomplished via two immunogenic payloads, or haptens—dinitrophenyl (DNP) and rhamnose—that are chemically linked to the NTL.[8]
The mechanism unfolds as follows:
-
Binding: The NTL portion of EV25 binds to neuraminidase on an infected cell or a free virion.
-
Hapten Display: This binding event presents the DNP and rhamnose haptens on the surface of the viral or cellular target.
-
Antibody Decoration: All humans possess abundant, naturally occurring anti-DNP and anti-rhamnose antibodies.[8] These antibodies recognize and bind to their respective haptens, effectively "decorating" the virus or infected cell.[8]
-
Immune Cell Engagement: This coating of antibodies serves as a beacon for cytotoxic immune cells, primarily Natural Killer (NK) cells and activated macrophages.[8]
-
Target Elimination: The immune cells are triggered via their Fc receptors, which bind to the antibody-coated target, initiating effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis to rapidly kill the virus and eliminate the infected cells.[8]
This targeted recruitment of a patient's own immune cells facilitates a rapid and selective clearance of the disease.[3][6]
Caption: Mechanism of Action for the bispecific small molecule EV25.
Quantitative Data Presentation
Data from both preclinical models and human clinical trials underscore the potency and efficacy of EV25.
Table 1: Summary of Preclinical Efficacy of EV25
| Parameter | Result | Source |
| Viral Clearance | Eliminates detectable virus from lungs | [2][5] |
| Time to Clearance | Within 24 hours of a single dose | [7][12] |
| Therapeutic Window | Effective when administered up to 96 hours post-infection | [1][5][7] |
| Comparative Efficacy | Faster acting and more effective than Tamiflu or Xofluza in advanced infections | [8] |
| Breadth of Activity | Effective against multiple flu strains, including pandemic and resistant strains | [2][5] |
Table 2: Key Results from Phase 2a Clinical Trial (300 mg EV25 vs. Placebo)
| Parameter | Result | p-value | Source |
| Median Viral Load Reduction (AUC) | 98% decrease compared to placebo | Not Stated | [4][10][11] |
| Symptom Score Reduction | Significant reduction in total symptom duration and severity (FLU-PRO© AUC) | Not Stated | [4][10][11] |
| Lower Respiratory Tract Infection | 35.7% in EV25 group vs. 85.7% in placebo group | 0.0065 | [4][10][11] |
| Safety and Tolerability | Generally safe and well-tolerated with no dose-dependent safety trends | N/A | [4][10] |
Experimental Protocols
While specific, detailed protocols are proprietary, the design of the key clinical study has been publicly disclosed.
Phase 1/2a First-In-Human (FIH) Trial Protocol
The clinical evaluation of EV25 was initiated as a FIH, Phase 1/2a, single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.[10][11][13] The study was designed in two parts to systematically evaluate the therapeutic.
-
Part 1: Safety and Tolerability in Healthy Adults
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of EV25.
-
Population: Healthy adult volunteers.
-
Methodology: Participants were enrolled in cohorts and received a single dose of either EV25 or a placebo. Dose escalation in subsequent cohorts was guided by a safety review committee's evaluation of the data from the previous dose level.[2][5]
-
-
Part 2: Efficacy in an Influenza Challenge Model
-
Objective: To evaluate the safety, pharmacodynamics, and preliminary efficacy of EV25.
-
Population: Healthy adult volunteers.
-
Methodology: Participants were intentionally inoculated with an attenuated H3N2 influenza virus.[10][13] Following infection, they were treated with a single dose of EV25 (e.g., 300 mg) or a placebo.[4][10] Key endpoints included viral load measurements and influenza symptom scores (FLU-PRO©) over the course of the infection.[4][11]
-
Caption: Workflow for the Phase 1/2a clinical trial of EV25.
Summary and Future Directions
EV25 represents a significant advancement in antiviral therapy by integrating direct viral inhibition with the targeted power of the host immune system. Its unique bispecific small molecule design has demonstrated robust efficacy in preclinical models and promising safety and activity in early human trials.[9] The significant reduction in viral load and symptoms, coupled with a favorable safety profile, strongly supports its continued development.[4]
Eradivir is planning to advance EV25 into a larger Phase 2b trial to further evaluate dosing and efficacy in a broader patient population.[4][10] Furthermore, the underlying BAiT platform is highly modular. By altering the targeting ligand, this technology can be leveraged to develop novel therapeutics for a myriad of other diseases, with candidates for Respiratory Syncytial Virus (RSV) and Dengue Fever already under evaluation.[3][4]
References
- 1. bioengineer.org [bioengineer.org]
- 2. news-medical.net [news-medical.net]
- 3. Biotech company Eradivir is developing lead drug EV25 to treat influenza [pressreleasehub.pa.media]
- 4. Eradivir’s EV25 Shows Promising Results in Phase 2a Trial for the Treatment of Influenza - BioSpace [biospace.com]
- 5. Eradivir announces Phase 2 human challenge study of EV25 in [globenewswire.com]
- 6. Eradivir [eradivir.com]
- 7. Eradivir’s EV25 therapeutic proven to reduce advanced-stage influenza viral loads faster, more thoroughly in preclinical studies than current therapies - News [purdue.edu]
- 8. Research – Eradivir [eradivir.com]
- 9. Media – Eradivir [eradivir.com]
- 10. eradivir.com [eradivir.com]
- 11. morningstar.com [morningstar.com]
- 12. Biotech company Eradivir is developing lead drug EV25 to treat influenza - News [purdue.edu]
- 13. Eradivir's EV25 reduces influenza symptoms in Phase IIa trial [clinicaltrialsarena.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Antiviral Agent 25 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel antiviral therapeutics are paramount to combating the global threat of viral diseases. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed application notes and standardized protocols for the high-throughput screening of analogs of a proprietary compound, designated "Antiviral Agent 25," against a target virus.
The described assays are designed to be robust, scalable, and adaptable for various viral targets and compound libraries. They encompass both cell-based and target-based screening approaches to provide a comprehensive assessment of the antiviral potential and mechanism of action of the tested compounds. Methodologies for data analysis and quality control are also presented to ensure the reliability and reproducibility of the screening results.
Data Presentation
Effective data management and clear presentation are critical for the interpretation of HTS results and the selection of hit compounds for further development. The following tables provide templates for summarizing quantitative data from primary screens, dose-response assays, and cytotoxicity assessments.
Table 1: Summary of Primary High-Throughput Screening Results
| Compound ID | Analog Series | Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition | Z'-factor |
| AV-25-001 | A | 10 | 95.2 | 93.8 | 94.5 | 0.85 |
| AV-25-002 | A | 10 | 88.7 | 90.1 | 89.4 | 0.85 |
| AV-25-003 | B | 10 | 55.3 | 58.9 | 57.1 | 0.85 |
| AV-25-004 | B | 10 | 12.5 | 15.3 | 13.9 | 0.85 |
| AV-25-005 | C | 10 | 98.1 | 97.5 | 97.8 | 0.85 |
Table 2: Dose-Response and Cytotoxicity Data for Hit Compounds
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AV-25-001 | 1.2 | >100 | >83.3 |
| AV-25-002 | 3.5 | 85.2 | 24.3 |
| AV-25-005 | 0.8 | >100 | >125 |
Experimental Protocols
The following protocols describe standard methodologies for primary screening, dose-response analysis, and cytotoxicity assessment of this compound analogs.
Protocol 1: Cell-Based Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds by measuring the ability of a compound to protect host cells from virus-induced cell death.[1][2]
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero E6, A549)
-
Target virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Compound library of this compound analogs dissolved in DMSO
-
384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Positive control antiviral compound
-
Negative control (DMSO)
Procedure:
-
Cell Seeding: Seed host cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) and incubate overnight at 37°C with 5% CO2.[2]
-
Compound Addition: Add the this compound analogs to the cell plates at a final concentration of 10 µM. Include wells with the positive control and DMSO-only negative controls.
-
Virus Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01.[2] Include uninfected cell control wells.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Cell Viability Measurement: Add a cell viability reagent to each well and measure the luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the uninfected cell controls (100% viability) and the virus-infected controls (0% viability).
-
Calculate the percentage of CPE inhibition for each compound.
-
Determine the Z'-factor to assess assay quality. An excellent assay for HTS has a Z' value between 0.5 and 1.0.[3]
-
Protocol 2: Enzyme-Inhibition Assay
This target-based assay is used to identify compounds that directly inhibit a key viral enzyme, such as a protease or polymerase.[4][5][6]
Materials:
-
Purified recombinant viral enzyme
-
Fluorogenic or colorimetric substrate for the enzyme
-
Assay buffer
-
Compound library of this compound analogs dissolved in DMSO
-
384-well black or clear microplates
-
Positive control enzyme inhibitor
-
Negative control (DMSO)
Procedure:
-
Compound Dispensing: Dispense the this compound analogs into the wells of a 384-well plate.
-
Enzyme Addition: Add the purified viral enzyme to each well and incubate for a short period to allow for compound binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the uninhibited enzyme controls (100% activity) and the background controls (no enzyme).
-
Calculate the percentage of enzyme inhibition for each compound.
-
Protocol 3: Dose-Response and Cytotoxicity Assays
Compounds that show significant activity in the primary screen ("hits") are further characterized in dose-response and cytotoxicity assays to determine their potency and therapeutic window.
Dose-Response Assay (EC50 Determination):
-
Perform the primary screening assay (either CPE inhibition or enzyme inhibition) with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the half-maximal effective concentration (EC50).
Cytotoxicity Assay (CC50 Determination):
-
Seed host cells in a 384-well plate as in the CPE assay.
-
Add a serial dilution of the hit compounds to the cells.
-
Incubate for the same duration as the CPE assay.
-
Measure cell viability using a suitable reagent.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to determine the half-maximal cytotoxic concentration (CC50).
Selectivity Index (SI) Calculation:
-
Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
Visualizations
The following diagrams illustrate key concepts and workflows in the high-throughput screening of this compound analogs.
Caption: Conceptual signaling pathway of viral infection and potential points of inhibition.
Caption: Experimental workflow for HTS and lead identification.
Caption: Logical relationships between HTS components.
References
- 1. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus [frontiersin.org]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental and widely utilized method in virology for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds. This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by a specific percentage, typically 50% (IC₅₀). These application notes provide a detailed protocol for utilizing the plaque reduction assay to evaluate the antiviral activity of a novel compound, designated Antiviral Agent 25.
The plaque reduction neutralization test (PRNT) is considered the "gold standard" for detecting and measuring antibodies that can neutralize viruses.[1] The underlying principle of this assay is that the number of plaques, or zones of cell death caused by viral replication, will decrease in the presence of an effective antiviral agent.[2] By testing a range of concentrations of the antiviral compound, a dose-response curve can be generated, allowing for the determination of its inhibitory concentration.
Principle of the Assay
The plaque reduction assay involves infecting a confluent monolayer of susceptible host cells with a predetermined amount of virus in the presence of varying concentrations of the antiviral agent. After an incubation period to allow for viral entry and replication, the cells are covered with a semi-solid overlay medium. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of infected cells, known as plaques.[3] Following a further incubation period, the plaques are visualized, typically by staining the cell monolayer, and counted. The percentage of plaque reduction is then calculated relative to a virus-only control.
Materials and Reagents
-
Host Cells: A cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells).
-
Virus Stock: A well-characterized and titered stock of the lytic virus.
-
This compound: Stock solution of known concentration.
-
Cell Culture Medium: Appropriate medium for the host cells (e.g., Dulbecco's Modified Eagle Medium - DMEM).
-
Fetal Bovine Serum (FBS): For cell culture.
-
Trypsin-EDTA: For cell detachment.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Semi-solid Overlay Medium: e.g., Medium containing 1% methylcellulose or agarose.
-
Staining Solution: e.g., 0.1% Crystal Violet in 20% ethanol.
-
Fixing Solution: e.g., 10% formalin in PBS.
-
Sterile multi-well plates (e.g., 6-well or 24-well).
-
Sterile serological pipettes and pipette tips.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microscope.
Experimental Protocol
Day 1: Cell Seeding
-
Culture and expand the host cells in appropriate cell culture flasks.
-
On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the following day. For example, for a 24-well plate, seed approximately 5 x 10⁵ cells per well in 1 mL of complete culture medium.
-
Incubate the plates overnight in a CO₂ incubator.
Day 2: Virus Infection and Treatment
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of this compound in serum-free cell culture medium. The concentration range should be chosen to bracket the expected IC₅₀ value. A common approach is to use two-fold or ten-fold serial dilutions.[4]
-
-
Prepare Virus Inoculum:
-
Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
-
Infection and Treatment:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with medium) and a cell control (medium only).
-
Incubate the virus-antiviral mixtures at 37°C for 1 hour to allow the agent to interact with the virus.
-
Add the mixtures to the respective wells of the cell culture plate (e.g., 200 µL per well for a 24-well plate).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Day 2-5: Overlay and Incubation
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add 1 mL of the semi-solid overlay medium to each well. The overlay should be at a temperature that does not harm the cells (e.g., ~40-42°C for agarose overlays).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.
-
Day 5-7: Plaque Visualization and Counting
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting:
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Presentation
The quantitative data from the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Plaque Reduction by this compound
| Concentration of this compound (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 85 | 91 | 88 | 0% |
| 0.1 | 78 | 82 | 80 | 9.1% |
| 1 | 55 | 61 | 58 | 34.1% |
| 10 | 22 | 28 | 25 | 71.6% |
| 50 | 5 | 9 | 7 | 92.0% |
| 100 | 0 | 1 | 0.5 | 99.4% |
| Cell Control | 0 | 0 | 0 | 100% |
Calculation of % Plaque Reduction:
% Plaque Reduction = [ (Average plaque count in virus control - Average plaque count in treated well) / Average plaque count in virus control ] x 100
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the hypothetical mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Plaque Reduction Assay.
Caption: Hypothetical Mechanism of Action of this compound.
Conclusion
The plaque reduction assay is a robust and reliable method for assessing the in vitro efficacy of antiviral compounds like this compound. The detailed protocol and data presentation guidelines provided in these application notes are intended to assist researchers in obtaining accurate and reproducible results. The visualization of the experimental workflow and the proposed mechanism of action for this compound offer a comprehensive understanding of the assay and the potential therapeutic strategy. Further studies would be required to elucidate the precise molecular interactions and confirm the inhibitory mechanism of this novel antiviral agent.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes & Protocols: Establishing In Vivo Mouse Models for Antiviral Agent 25 Evaluation
Introduction
The development of novel antiviral therapeutics requires a robust preclinical evaluation pipeline to assess efficacy, safety, and pharmacokinetics before advancing to human clinical trials.[1] In vivo animal models are an indispensable bridge between initial in vitro studies and human trials.[1] Laboratory mice are frequently the model of choice for the initial stages of in vivo evaluation due to their small size, low cost, availability, and the existence of a wide range of well-characterized strains.[2][3] These models allow for the controlled study of viral pathogenesis, host immune responses, and the therapeutic potential of new antiviral compounds in a living organism.
This document provides detailed application notes and protocols for establishing in vivo mouse models to evaluate "Antiviral Agent 25," a novel investigational therapeutic. For the purpose of these protocols, we will use a mouse-adapted influenza A virus model, a common system for testing antiviral efficacy.[2][3]
1. Overall Experimental Workflow
The evaluation of an antiviral agent in a mouse model follows a structured workflow, from initial model selection and pilot studies to definitive efficacy, pharmacokinetic, and toxicity assessments.
References
- 1. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. starrlifesciences.com [starrlifesciences.com]
- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Intranasal Delivery of Antiviral Agent 25 in Preclinical Studies
Introduction
Antiviral Agent 25 is a novel synthetic small molecule demonstrating potent in vitro activity against a broad spectrum of respiratory viruses. Its mechanism of action involves the inhibition of viral replication through the activation of the Toll-like receptor 7 (TLR7) signaling pathway, leading to the induction of a robust innate immune response. Intranasal administration is the preferred route for targeting respiratory infections, as it allows for direct delivery to the primary site of viral entry and replication, potentially reducing systemic side effects and improving therapeutic efficacy.[1][2] These application notes provide detailed protocols for the formulation, preclinical administration, and evaluation of this compound for intranasal delivery.
Formulation of this compound
The intranasal formulation of this compound is a sterile, isotonic aqueous solution designed for optimal deposition and absorption in the nasal cavity. The components of the formulation are selected to enhance stability and bioavailability while minimizing local irritation.
Table 1: Composition of this compound Intranasal Formulation
| Component | Concentration (w/v) | Purpose |
| This compound | 1.0% | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% | Mucoadhesive and viscosity-enhancing agent |
| Polysorbate 80 | 0.1% | Solubilizing agent and stabilizer |
| Sodium Chloride | 0.9% | Isotonicity agent |
| Phosphate Buffer (pH 6.5) | q.s. to 100% | Buffering agent |
| Sterile Water for Injection | q.s. to 100% | Vehicle |
Protocol 1: Preparation of this compound Intranasal Formulation
-
In a sterile vessel, dissolve the required amount of sodium chloride in approximately 80% of the final volume of sterile water for injection.
-
Add the phosphate buffer to achieve a pH of 6.5.
-
Slowly add the hydroxypropyl methylcellulose while stirring until fully dissolved. This may take up to 30 minutes.
-
In a separate sterile container, dissolve the this compound in Polysorbate 80.
-
Add the this compound solution to the HPMC solution and mix thoroughly.
-
Adjust the final volume with sterile water for injection.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Store the formulation at 2-8°C, protected from light.
Preclinical Efficacy Studies
The efficacy of the this compound intranasal formulation is evaluated in a lethal challenge model of respiratory virus infection in K18-hACE2 mice.[1]
Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model
-
Animal Model: Use 8-10 week old K18-hACE2 transgenic mice.
-
Acclimatization: Acclimatize the animals for at least 7 days before the start of the experiment.
-
Groups: Divide the animals into the following groups (n=10 per group):
-
Group 1: Vehicle control (intranasal administration)
-
Group 2: this compound (1 mg/kg, intranasal administration)
-
Group 3: this compound (5 mg/kg, intranasal administration)
-
Group 4: this compound (10 mg/kg, intranasal administration)
-
-
Prophylactic Dosing: Administer the vehicle or this compound intranasally 24 hours prior to viral challenge.
-
Viral Challenge: Anesthetize the mice and intranasally inoculate with a lethal dose of the respiratory virus.
-
Therapeutic Dosing: Administer the vehicle or this compound intranasally once daily for 5 days, starting 12 hours post-infection.
-
Monitoring: Monitor the animals daily for body weight changes and survival for 14 days.
-
Viral Load Determination: On day 3 post-infection, euthanize a subset of animals from each group (n=3) and collect lung tissue for viral load quantification by qRT-PCR.
Table 2: Efficacy of Intranasal this compound in a Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (Day 7) | Survival Rate (%) | Lung Viral Titer (log10 PFU/g) on Day 3 |
| Vehicle Control | - | -25% | 0% | 7.5 |
| This compound | 1 | -15% | 40% | 5.2 |
| This compound | 5 | -5% | 80% | 3.1 |
| This compound | 10 | +2% | 100% | 1.8 |
Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the distribution and clearance of this compound following intranasal administration.
Protocol 3: Pharmacokinetic Analysis in Rats
-
Animal Model: Use adult male Wistar rats (250-300g).
-
Groups:
-
Group 1: Intravenous administration (1 mg/kg)
-
Group 2: Intranasal administration (5 mg/kg)
-
-
Dosing: Administer this compound as a single dose.
-
Sample Collection: Collect blood samples at 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-administration. At the final time point, euthanize the animals and collect lung and nasal tissue.
-
Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (1 mg/kg) | Intranasal (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 350 |
| Tmax (min) | 5 | 15 |
| AUC (ng*min/mL) | 75000 | 95000 |
| Bioavailability (%) | - | 25% |
| Lung Cmax (ng/g) | 500 | 2500 |
| Nasal Tissue Cmax (ng/g) | N/A | 8000 |
Toxicology Studies
Preclinical safety evaluation is crucial to identify any potential adverse effects of the intranasal formulation.
Protocol 4: Acute and Subacute Toxicity in Rats
-
Acute Toxicity: Administer a single high dose (e.g., 50 mg/kg) of this compound intranasally to a group of rats (n=5 male, 5 female) and observe for 14 days for any signs of toxicity or mortality.
-
Subacute Toxicity: Administer daily intranasal doses of this compound (e.g., 0, 5, 10, 20 mg/kg/day) for 28 days.
-
Observations: Monitor for changes in body weight, food and water consumption, clinical signs, and behavior.
-
Analysis: At the end of the study, perform hematology, clinical chemistry, and histopathological examination of the nasal cavity and other major organs.
Table 4: Summary of Toxicology Findings
| Study | Dose | Observations |
| Acute Toxicity | 50 mg/kg | No mortality or significant clinical signs of toxicity. |
| Subacute Toxicity | Up to 20 mg/kg/day | No treatment-related adverse effects observed in clinical observations, body weight, hematology, or clinical chemistry. No evidence of local irritation or histopathological changes in the nasal cavity. |
| NOAEL | 20 mg/kg/day | No Observed Adverse Effect Level |
Visualizations
Signaling Pathway
Caption: TLR7 signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Antiviral Agent 25 in Advanced-Stage Viral Infections
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antiviral Agent 25 is a novel investigational small molecule with potent, broad-spectrum antiviral activity, demonstrating efficacy in preclinical models against a range of enveloped and non-enveloped viruses. These application notes provide an overview of its mechanism of action, protocols for its use in in vitro and in vivo research models, and representative data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies for advanced-stage viral infections.
This compound exhibits a dual mechanism of action, which contributes to its robust activity, particularly in late-stage infections. It has been shown to modulate host lipid metabolism to create an unfavorable environment for viral replication and to directly inhibit viral egress from infected cells.
Mechanism of Action
This compound's primary mechanism involves the modulation of cellular cholesterol homeostasis. It acts as an agonist for Liver X Receptors (LXRs) while also influencing the SREBP (Sterol Regulatory Element-Binding Protein) pathway. This dual action leads to a reduction in available cholesterol at the sites of viral assembly and budding, thereby inhibiting the formation of new, infectious virions.
Furthermore, this compound has been observed to directly interfere with viral neuraminidase activity in influenza models, preventing the release of progeny virions from the surface of infected cells. This multifaceted approach not only curtails viral spread but also reduces the inflammatory sequelae associated with high viral loads in advanced disease states.
Data Presentation
The following tables summarize the quantitative data from preclinical evaluations of this compound in cell culture and animal models of advanced-stage viral infection.
Table 1: In Vitro Efficacy of this compound Against Various Viral Pathogens
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | 0.85 | >100 | >117 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 1.2 | >100 | >83 |
| SARS-CoV-2 | Vero E6 | 0.98 | >100 | >102 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.5 | >100 | >40 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Advanced Influenza A (H1N1) Infection
Treatment initiated 72 hours post-infection.
| Treatment Group | Dose (mg/kg, BID) | Mean Lung Viral Titer (log10 PFU/g) at Day 5 | Survival Rate (%) at Day 14 |
| Vehicle Control | - | 7.2 ± 0.5 | 20 |
| This compound | 10 | 4.1 ± 0.8 | 80 |
| This compound | 25 | 2.5 ± 0.6 | 100 |
| Oseltamivir | 10 | 5.8 ± 0.7 | 40 |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit viral plaque formation in a specific cell line.
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well plates
-
Virus stock of known titer
-
This compound stock solution (10 mM in DMSO)
-
Growth medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Agarose overlay medium (e.g., 2X MEM, 1.6% agarose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of this compound in growth medium, ranging from 100 µM to 0.1 µM.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add 2 mL of the prepared this compound dilutions or vehicle control to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the medium and add 2 mL of the agarose overlay medium containing the corresponding concentration of this compound or vehicle.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.
In Vivo Efficacy Study in a Murine Model of Advanced Influenza Infection
Objective: To evaluate the therapeutic efficacy of this compound when administered at a late stage of influenza virus infection in mice.
Materials:
-
6-8 week old BALB/c mice
-
Mouse-adapted influenza A/PR/8/34 (H1N1) virus
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oseltamivir (positive control)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5x LD50) of influenza virus in a volume of 50 µL.
-
Monitor the mice daily for weight loss and clinical signs of illness.
-
At 72 hours post-infection, randomize the mice into treatment and control groups (n=10 per group).
-
Administer this compound (e.g., 10 and 25 mg/kg), oseltamivir (10 mg/kg), or vehicle control via oral gavage twice daily for 5 days.
-
On day 5 post-infection, euthanize a subset of mice from each group (n=3-5) to determine lung viral titers via plaque assay on MDCK cells.
-
Continue to monitor the remaining mice for survival for 14 days post-infection.
-
Record daily weights and survival data.
-
Analyze the data for statistical significance in viral load reduction and survival improvement compared to the vehicle control group.
Visualizations
Application Notes and Protocols: Cell Culture Models for Assessing Antiviral Agent 25 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral pathogens necessitates the rapid development and evaluation of new antiviral therapeutics. A critical step in this process is the in vitro assessment of a compound's ability to inhibit viral replication in a controlled cellular environment. This document provides a detailed overview of common cell culture models and experimental protocols for evaluating the efficacy of "Antiviral Agent 25," a placeholder for any novel antiviral compound.
These assays are designed to determine key parameters such as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window. The protocols provided herein are foundational and can be adapted for specific viruses and cell lines.
Key Cell-Based Assays for Antiviral Activity
Several in vitro assays are routinely employed to measure the antiviral activity of a test compound. The choice of assay often depends on the virus's ability to cause visible damage to the host cells, known as the cytopathic effect (CPE).
-
Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause CPE. The effectiveness of an antiviral agent is determined by its ability to protect cells from virus-induced death or morphological changes.[1][2][3][4]
-
Plaque Reduction Assay: For viruses that can form plaques (localized areas of cell death) in a cell monolayer, this assay quantifies the reduction in the number and size of plaques in the presence of the antiviral agent.[3][5]
-
TCID50 Assay (50% Tissue Culture Infectious Dose): This endpoint dilution assay is used for viruses that cause CPE but may not form distinct plaques. It determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[6][7][]
Data Presentation: Quantifying Antiviral Efficacy and Cytotoxicity
The primary endpoints for these assays are the EC50 (the concentration of the drug that inhibits 50% of viral activity) and the CC50 (the concentration of the drug that causes a 50% reduction in cell viability). The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Assay Type | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| CPE Inhibition Assay | Influenza A | MDCK | 2.5 | >100 | >40 |
| Plaque Reduction Assay | Herpes Simplex Virus 1 (HSV-1) | Vero | 1.8 | >100 | >55.6 |
| TCID50 Assay | Rhinovirus | HeLa | 5.2 | >100 | >19.2 |
Experimental Protocols
General Cell and Virus Culture
-
Cell Lines: Select a cell line that is susceptible to infection by the target virus (e.g., MDCK for influenza, Vero for HSV, HeLa for Rhinovirus).
-
Cell Culture Maintenance: Culture the cells in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Virus Propagation: Propagate the virus stock in the selected cell line. Titer the virus stock using a plaque assay or TCID50 assay to determine the number of infectious particles per unit volume.
Cytopathic Effect (CPE) Inhibition Assay Protocol
This protocol is adapted from established methods for assessing antiviral activity by observing the inhibition of virus-induced cell death.[1][2][9]
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: When the cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.[10]
-
Quantification of Cell Viability: Assess cell viability using a reagent such as neutral red or by measuring cellular ATP levels with a commercial kit.[3][10][11]
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay Protocol
This protocol is based on the principle of quantifying the reduction in viral plaques in the presence of an antiviral compound.[3][5][12]
-
Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units).
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding dilutions of the antiviral agent. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for 3-10 days, depending on the virus, until visible plaques are formed in the virus control wells.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.[1][12]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from a dose-response curve.
TCID50 Assay Protocol
The TCID50 assay determines the virus titer by assessing the dilution of virus that causes CPE in 50% of the inoculated cell cultures.[6][7][]
-
Cell Seeding: Seed a 96-well plate with host cells.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Inoculate replicate wells (typically 8) for each virus dilution. Include cell control wells that are not infected.
-
Compound Treatment: For antiviral testing, pre-incubate the cells with different concentrations of this compound before adding the virus dilutions.
-
Incubation: Incubate the plate for 5-7 days and then score each well for the presence or absence of CPE.
-
Calculation: Use the Reed-Muench or Spearman-Karber method to calculate the TCID50 titer.[][13] For antiviral testing, determine the concentration of the compound that reduces the virus titer by 50%.
Visualizing Experimental Workflows and Signaling Pathways
General Antiviral Assay Workflow
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. brainvta.tech [brainvta.tech]
- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urmc.rochester.edu [urmc.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antiviral Agent 25 Dosage for In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on optimizing the dosage of Antiviral Agent 25 for in vivo efficacy studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Toxicity or Adverse Events at a Presumed Safe Dose | 1. Incorrect dose calculation or administration. 2. Vehicle-related toxicity. 3. Increased sensitivity of the specific animal model. 4. Off-target effects of this compound. | 1. Double-check all dose calculations and the concentration of the dosing solution. Verify the administration technique. 2. Run a vehicle-only control group to assess for any adverse effects from the vehicle. 3. Conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific animal model[1][2][3][4]. 4. Perform a thorough literature review for known off-target effects or consider conducting additional in vitro profiling. |
| Lack of In Vivo Efficacy Despite Promising In Vitro Data | 1. Suboptimal pharmacokinetic (PK) properties (poor absorption, rapid metabolism/excretion)[5][6]. 2. Insufficient drug exposure at the site of viral replication[7]. 3. Inappropriate dosing regimen (frequency and duration). 4. Development of antiviral resistance. | 1. Conduct pharmacokinetic studies to determine key parameters like AUC, Cmax, and half-life[8][9]. 2. Analyze tissue distribution of this compound to ensure it reaches the target organs. 3. Optimize the dosing regimen based on PK/PD modeling to maintain drug concentrations above the IC95 for a sufficient duration[8][10]. 4. Sequence viral isolates from treated animals to check for resistance mutations. |
| High Variability in Efficacy Readouts Between Animals | 1. Inconsistent dose administration. 2. Variability in the timing of infection and treatment initiation. 3. Biological variability within the animal cohort. 4. Inconsistent sample collection and processing for viral load analysis. | 1. Ensure all personnel are properly trained on the administration route to minimize variability. 2. Standardize the experimental timeline for all animals. 3. Increase the number of animals per group to improve statistical power. 4. Follow a standardized protocol for sample collection, storage, and analysis. |
| Discrepancy Between Viral Load Reduction and Clinical Improvement | 1. This compound may be reducing viral replication but not resolving virus-induced pathology. 2. The chosen clinical scoring system may not be sensitive enough to detect subtle improvements. 3. The timing of assessment may be too early or too late to observe clinical benefits. | 1. Consider combination therapy with an anti-inflammatory agent. 2. Refine the clinical scoring system to include more objective measures. 3. Conduct assessments at multiple time points post-treatment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of this compound.
1. How do I determine the starting dose for my in vivo efficacy study?
The initial dose for an in vivo efficacy study is typically determined from prior in vitro and in vivo studies. The first step is to establish the in vitro efficacy, specifically the 50% and 90-95% inhibitory concentrations (IC50 and IC90/95)[11]. Following this, a Maximum Tolerated Dose (MTD) study in the selected animal model is crucial. The MTD is the highest dose that does not cause unacceptable toxicity[1][2][3][4]. The starting dose for your efficacy study should be below the MTD and ideally informed by pharmacokinetic data to ensure adequate drug exposure.
2. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?
Key PK parameters include the Area Under the Curve (AUC), maximum concentration (Cmax), and the time that the drug concentration exceeds the IC95 (T>IC95)[8]. These parameters help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile[5][6]. The key PD outcome is the in vivo antiviral activity, often measured by the reduction in viral load. Correlating PK parameters with the PD outcome is essential for optimizing the dosing regimen[8].
3. What are the standard methods for measuring viral load in vivo?
Common methods for quantifying viral load in animal models include:
-
Quantitative Polymerase Chain Reaction (qPCR): This method measures the amount of viral genetic material (RNA or DNA) in a sample, such as blood, tissue, or swabs[12].
-
Plaque Assay: This is a functional assay that measures the quantity of infectious virus particles in a sample by counting the number of plaques (zones of cell death) formed in a cell culture monolayer[12].
-
In Vivo Imaging System (IVIS): For viruses engineered to express a reporter gene like luciferase, IVIS can be used to non-invasively monitor viral replication and spread in real-time[12].
4. How can I assess the toxicity of this compound in my animal model?
Toxicity is assessed during MTD studies and throughout the efficacy study by monitoring:
-
Clinical Observations: Changes in behavior, appearance, and activity levels.
-
Body Weight: Significant weight loss can be an indicator of toxicity[3].
-
Clinical Pathology: Analysis of blood samples to check for markers of liver and kidney function[1].
-
Histopathology: Microscopic examination of tissues after the study to identify any drug-induced damage.
5. What is the potential mechanism of action for this compound?
While the precise mechanism of your specific "this compound" may be under investigation, some antiviral agents, such as 25-hydroxycholesterol (25HC), exert their effects by modulating host cell signaling pathways. 25HC has been shown to have broad antiviral activity by regulating cholesterol metabolism, inducing autophagy, and modulating inflammatory responses[13]. These actions can create an intracellular environment that is less favorable for viral replication.
Experimental Protocols
Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate animal model for the viral infection to be studied.
-
Dose Escalation: Administer increasing doses of this compound to small groups of animals (e.g., 3-5 per group)[3].
-
Administration: Use the same route of administration planned for the efficacy study.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, and measure body weight at regular intervals for a defined period (e.g., 7-14 days)[3].
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, such as more than a 20% loss in body weight or severe clinical symptoms[1].
In Vivo Efficacy Study
-
Animal Groups: Randomly assign animals to different treatment groups: vehicle control, positive control (a known effective antiviral), and one or more doses of this compound.
-
Infection: Infect all animals (except for a naive control group) with a standardized dose of the virus.
-
Treatment: Begin treatment at a predetermined time post-infection. Administer the vehicle, positive control, or this compound according to the planned dosing regimen.
-
Monitoring: Monitor animals for clinical signs of disease and body weight changes.
-
Viral Load Assessment: At selected time points, collect relevant samples (e.g., blood, lung tissue, nasal swabs) for viral load quantification using qPCR or plaque assay[12].
-
Data Analysis: Compare the viral loads and clinical outcomes between the different treatment groups to determine the efficacy of this compound.
Visualizations
Caption: General workflow for conducting in vivo antiviral efficacy studies.
Caption: Potential signaling pathways modulated by an antiviral agent.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. vbn.aau.dk [vbn.aau.dk]
- 11. In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of Antiviral agent 25
Technical Support Center: Antiviral Agent 25
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the bioavailability of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary factors limiting its oral bioavailability?
A1: this compound is a novel, orally administered antiviral compound. Its primary challenge is low oral bioavailability, which is mainly attributed to its poor aqueous solubility.[1] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high membrane permeability but its absorption is limited by its slow dissolution rate in the gastrointestinal tract.[2][3] Additionally, like many orally administered drugs, it may be susceptible to first-pass metabolism in the liver and gut wall, which can further reduce the amount of active drug reaching systemic circulation.[4][5][6]
Q2: What are the most common formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the low solubility of this compound.[7][8][9] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[8][10][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion.[12] This amorphous form has higher energy and is more soluble than the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[1][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[10][12]
Q3: How can I assess the bioavailability of different this compound formulations in preclinical models?
A3: In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are the standard method for assessing bioavailability.[13][14][15] This involves administering the formulation orally and collecting blood samples at various time points.[14][15] The concentration of this compound in the plasma is then measured, typically by LC-MS/MS.[15] Key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to determine the rate and extent of absorption. A detailed protocol for a rat PK study is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Problem 1: I am observing inconsistent in vitro dissolution results for my this compound formulation.
-
Question: What are the potential causes for this variability and how can I improve the consistency of my dissolution testing?
-
Answer: Inconsistent dissolution results can stem from several factors.[16] First, ensure your dissolution apparatus is properly calibrated and that the test conditions (e.g., temperature, rotation speed) are stable and uniform.[16] The choice of dissolution medium is also critical; it should be appropriate for the drug's properties and the intended release site.[16] For a poorly soluble drug like this compound, the presence of surfactants in the medium may be necessary to achieve sink conditions.[17] Also, verify the uniformity of your formulation itself. Inhomogeneity in the drug distribution within the dosage form can lead to variable dissolution.
Problem 2: Despite achieving good in vitro dissolution, the oral bioavailability of my this compound formulation is still low in our rat model.
-
Question: What could be the reasons for this poor in vitro-in vivo correlation (IVIVC)?
-
Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability. Several physiological factors can limit drug absorption.[18] One major factor is first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation.[4][5][6] Another possibility is the involvement of efflux transporters, such as P-glycoprotein, which can pump the absorbed drug back into the intestinal lumen.[18] It is also possible that the drug precipitates in the gastrointestinal tract after dissolution from the formulation. To investigate these possibilities, consider conducting studies to assess the metabolic stability of this compound in liver microsomes and its interaction with relevant efflux transporters.
Problem 3: We are observing high inter-subject variability in our preclinical pharmacokinetic studies.
-
Question: What factors might contribute to this high variability and how can we mitigate it?
-
Answer: High inter-subject variability in PK studies is a common challenge. Genetic differences in metabolic enzymes among animals can lead to variations in the extent of first-pass metabolism.[5] The physiological state of the animals, such as the presence of food in the stomach, can also significantly impact drug absorption. To mitigate this, ensure that animals are fasted overnight before dosing, and use a sufficient number of animals per group to achieve statistical power. Standardizing the administration procedure and ensuring accurate dosing for each animal is also crucial.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of this compound in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Unformulated API (Suspension) | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized API (Suspension) | 10 | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| Amorphous Solid Dispersion | 10 | 850 ± 150 | 1.5 | 5800 ± 980 | 592 |
| SEDDS Formulation | 10 | 1200 ± 220 | 1.0 | 8100 ± 1300 | 827 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound Formulations in Sprague Dawley Rats
-
Animal Model: Use healthy male Sprague Dawley rats (270–300 g).[14] House the animals in controlled conditions (22 ± 2°C, 50-60% humidity) with free access to food and water.[14] Fast the rats overnight before the experiment.
-
Dosing:
-
Prepare the oral formulations of this compound at the desired concentration.
-
Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.
-
For determining absolute bioavailability, an intravenous (IV) solution of this compound should be administered to a separate group of rats.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Potential impact of first-pass metabolism on this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 14. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 15. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 16. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmamanufacturing.com [pharmamanufacturing.com]
Improving the solubility of Antiviral agent 25 for research assays
Technical Support Center: Antiviral Agent 25 Solubility
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing this compound for research assays.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound for experimental use.
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower[1][2].
Immediate Actions:
-
Sonication: Briefly sonicating the final solution can help redissolve small amounts of precipitate and create a more uniform dispersion[3][4].
-
Gentle Warming: Warming the solution to 37°C may increase the solubility of the compound. However, verify the temperature stability of this compound before proceeding.
Long-Term Solutions:
-
Reduce Final DMSO Concentration: While DMSO is a powerful solvent, its concentration in cell-based assays should be minimized to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration at or below 0.1% if possible[3][5][6]. You may need to prepare a more concentrated stock in 100% DMSO to achieve the desired final compound concentration while keeping the DMSO percentage low[3].
-
Use a Co-solvent System: Adding a water-miscible co-solvent can help bridge the solubility gap between DMSO and the aqueous medium[7][8]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[7]. See the protocols section for a detailed method.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[9][10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose[10].
Q2: My in vitro assay results with this compound are inconsistent and not reproducible. Could this be a solubility problem?
A2: Yes, poor solubility is a major cause of variable data in biological assays[4]. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your prepared solutions. Look for any cloudiness, particulates, or film on the surface, which are all signs of precipitation[5].
-
Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer. This can be done by preparing a dilution series and identifying the concentration at which precipitation occurs.
-
Optimize Dilution Protocol: The way a DMSO stock is diluted can impact solubility. A key technique is to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation[3].
-
Consider a Different Formulation: If direct dilution continues to cause issues, using a co-solvent or cyclodextrin-based formulation is highly recommended to ensure the compound remains in solution[8].
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of this compound[12].
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%[3][13]. Many researchers recommend a maximum of 0.1% to minimize any potential off-target effects of the solvent[5][6][14]. It is always best practice to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line and assay.
Q3: How should I store my DMSO stock solution of this compound?
A3: For long-term storage, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed tubes. Before use, thaw the aliquot completely and bring it to room temperature.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can also be used, depending on the compound's specific properties. If using alternative solvents, it is crucial to determine their compatibility with your assay and their potential cytotoxicity at the final concentration used.
Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility of a model hydrophobic antiviral agent, similar to this compound, using different formulation strategies.
| Formulation Method | Vehicle/Excipient | Achieved Solubility (µg/mL) | Fold Increase vs. Aqueous Buffer |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | 1x |
| DMSO Dilution | 0.5% DMSO in PBS | 5 | ~50x |
| Co-solvent System | 10% DMSO, 40% PEG400 in PBS | 50 | ~500x |
| Cyclodextrin Complex | 5% (w/v) HP-β-CD in Water | 200 | ~2000x |
Data are representative and may vary for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
-
Calculate Mass: Determine the mass of this compound required to make the desired volume of a 10 mM stock solution. (Mass = Molarity x Volume x Molecular Weight)[15].
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube or glass vial[16][17].
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial[18].
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary[3][16].
-
Store: Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C.
Protocol 2: Solubilization using a Co-solvent System
This protocol is for preparing a working solution when direct dilution into an aqueous buffer fails.
-
Prepare Co-solvent Vehicle: Create a stock of the co-solvent vehicle. A common formulation is 10% DMSO and 40% Polyethylene Glycol 400 (PEG400) in your final aqueous buffer (e.g., PBS or cell culture medium). Note: The final concentration of the co-solvents in the assay should be tested for compatibility and toxicity.
-
Prepare 10x Working Stock: Dilute your 100% DMSO primary stock of this compound into the co-solvent vehicle to create a 10x concentrated working stock.
-
Final Dilution: Add 1 part of the 10x working stock to 9 parts of your final assay buffer. For example, add 10 µL of the 10x stock to 90 µL of assay buffer. This minimizes the final concentration of organic solvents while keeping the compound soluble.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in purified water. Stir until fully dissolved. This may take some time.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Usage: This aqueous solution can now be directly diluted into your assay buffer.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Inhibition of viral replication by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospun formulation of acyclovir/cyclodextrin nanofibers for fast-dissolving antiviral drug delivery [inis.iaea.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. crispmaastricht.nl [crispmaastricht.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Antiviral Agent 25 (25-Hydroxycholesterol)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antiviral Agent 25 (25-Hydroxycholesterol, 25HC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (25HC)?
A1: this compound (25-Hydroxycholesterol) is an oxysterol that acts as a novel regulator of the innate immune response. Its antiviral properties stem from its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase).[1] The mechanisms of its antiviral effect are multifaceted and include the regulation of cholesterol metabolism, autophagy, and inflammation through various signaling pathways.[1] It has been shown to modulate interferon-independent signaling pathways to exert its antiviral capacity.[1]
Q2: Against which types of viruses has this compound shown efficacy?
A2: 25HC has demonstrated antiviral abilities against a diverse range of viruses.[1] Research has shown it to be a potential antiviral agent against Zika virus (ZIKV), West Nile virus (WNV), hepatitis C virus (HCV), Andes virus, and SARS-CoV-2.[1]
Q3: How does this compound affect cellular signaling pathways?
A3: 25HC influences several key signaling pathways. It is known to negatively regulate the production of IL-10 via LXR signaling and can suppress IL-1B transcription and IL-1-driven inflammasomes by reducing the processing of SREBP2.[1] Evidence suggests that 25HC exerts cellular antiviral effects through an SREBP-dependent and LXR (Liver X Receptor)-independent pattern.[1]
Troubleshooting Guides
Problem 1: High variability in antiviral efficacy between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Ensure that cell density, passage number, and media composition are consistent across all experiments. The cellular response to 25HC can be highly dependent on the cell type and its metabolic state.[1]
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: 25-Hydroxycholesterol is sensitive to light and oxidation. Store the stock solution in amber vials at -20°C or lower. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Differences in viral titer.
-
Solution: Use a standardized and accurately quantified viral stock for all infections. Perform a viral plaque assay or TCID50 assay to determine the precise viral titer before each experiment.
-
Problem 2: Observed cytotoxicity at effective antiviral concentrations.
-
Possible Cause 1: Cell-type specific toxicity.
-
Solution: The therapeutic window of 25HC can vary significantly between different cell lines.[1] It is crucial to perform a dose-response cytotoxicity assay for each new cell line to determine the maximum non-toxic concentration.
-
-
Possible Cause 2: Off-target effects due to high concentrations.
-
Solution: Optimize the concentration of 25HC to the lowest effective dose. Consider combination therapy with other antiviral agents to potentially reduce the required concentration of 25HC and mitigate toxicity.
-
Problem 3: Lack of antiviral effect in a previously validated system.
-
Possible Cause 1: Emergence of viral resistance.
-
Solution: While less common for host-targeting agents, viral resistance is a possibility. Sequence the viral genome to check for mutations in potential target pathways. Consider using a different viral strain or a combination of antiviral agents.
-
-
Possible Cause 2: Altered cellular metabolism.
-
Solution: The antiviral capacity of 25HC is enhanced under conditions of lipid consumption where SREBP processing is activated.[1] Ensure that the metabolic state of your cells is consistent with previous successful experiments. Consider analyzing key metabolites related to cholesterol synthesis.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound against Various Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Zika Virus (ZIKV) | U-87 MG | 1.8 | >50 | >27.8 |
| SARS-CoV-2 | Vero E6 | 3.5 | >50 | >14.3 |
| West Nile Virus (WNV) | Huh7 | 2.2 | 45 | 20.5 |
| Hepatitis C Virus (HCV) | Huh7.5 | 4.1 | 48 | 11.7 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Determination of EC50 and CC50 using a Plaque Reduction Assay
-
Cell Seeding: Seed 6-well plates with the appropriate host cells at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium.
-
Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a mixture of 1% low-melting-point agarose and infection medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC50 is the concentration of the agent that reduces the number of plaques by 50% compared to the untreated virus control.
-
Cytotoxicity (CC50) Assay: In parallel, treat uninfected cells with the same serial dilutions of this compound. After the same incubation period, assess cell viability using an MTT or similar assay to determine the CC50.
Mandatory Visualizations
References
Technical Support Center: Antiviral Agent 25 Stability Testing Protocols
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for conducting stability testing on Antiviral Agent 25.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three primary pathways:
-
Hydrolysis: The ester functional group is prone to cleavage under both acidic and basic conditions, yielding the inactive carboxylic acid and alcohol metabolites.
-
Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone, which may alter the agent's binding affinity and efficacy.
-
Photodegradation: Exposure to UV light can induce the formation of photodegradation products, leading to a loss of potency and a change in the drug's appearance (e.g., discoloration).
Q2: My HPLC chromatogram shows unexpected peaks during a stability study. How should I proceed?
A2: The appearance of new peaks indicates the formation of degradation products. Follow these troubleshooting steps:
-
Verify System Suitability: Ensure your HPLC system passes all suitability tests (e.g., retention time reproducibility, peak asymmetry, theoretical plates) to rule out system error.
-
Blank Injection: Inject a blank solvent to check for carryover or solvent contamination.
-
Stress Condition Correlation: Compare the chromatograms from different stress conditions (acid, base, peroxide, heat, light). This can help identify the nature of the degradant. For instance, a peak appearing only in the peroxide-stressed sample is likely an oxidation product.
-
Mass Spectrometry (LC-MS): If available, use LC-MS to determine the mass of the unknown peaks. This information is critical for elucidating the structure of the degradation products.
-
Review Protocol: Confirm that the correct pH, temperature, and stressor concentrations were used as specified in the protocol.
Q3: this compound shows significant precipitation during my accelerated stability study at 40°C/75% RH. What does this mean and what should I do?
A3: Precipitation suggests that the physical stability of the drug substance or product is compromised under these conditions. This could be due to changes in solubility or polymorphic form.
-
For Drug Substance: This may indicate inherent instability at elevated temperatures and humidity. Consider characterizing the precipitate using techniques like XRPD (X-ray Powder Diffraction) to check for polymorphic changes.
-
For Drug Product: Excipient interactions or issues with the formulation could be the cause. Re-evaluate the formulation and excipient compatibility. It is also crucial to assess the impact on dosage uniformity and dissolution rates. The stability testing protocol may need to be revised to include additional physical characterization tests.
Q4: The photostability study results for this compound are equivocal. What are the next steps?
A4: If the initial photostability study on a single batch does not clearly show whether the agent is photostable or photolabile, the ICH Q1B guideline recommends testing up to two additional batches to confirm the results.[1] Additionally, ensure that a "dark control" sample, protected from light, is run in parallel to differentiate between thermal degradation and photodegradation.[2] If the agent is confirmed to be photolabile, appropriate light-resistant packaging will be necessary.
Data Presentation: Forced Degradation Study Summary
The following table summarizes the typical degradation profile of this compound under various forced degradation conditions. This data is crucial for developing a stability-indicating analytical method.
| Stress Condition | Duration | Temperature | % Degradation of Agent 25 | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 12.5% | Hydrolysis Product A |
| 0.1 M NaOH | 4 hours | 25°C | 18.2% | Hydrolysis Product A |
| 5% H₂O₂ | 8 hours | 25°C | 22.7% | Oxidation Product B |
| Dry Heat | 48 hours | 80°C | 8.9% | Thermal Isomer C |
| Photolytic (ICH Q1B) | 1.2M lux-hrs & 200 W-hrs/m² | 25°C | 15.6% | Photoproduct D |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a suitable flask.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound.
-
Prepare a 5% hydrogen peroxide (H₂O₂) solution.
-
-
Procedure:
-
Mix 5 mL of the stock solution with 5 mL of 5% H₂O₂.
-
Keep the solution at room temperature (25°C) for 8 hours, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute to 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze immediately by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Place a thin layer of this compound powder in a chemically inert, transparent container.
-
Prepare a solution of the agent at 1.0 mg/mL.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Exposure:
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][3]
-
Maintain the temperature of the samples at ambient or controlled conditions.
-
-
Analysis:
-
After the exposure period, analyze the solid and solution samples, along with the dark controls, for any changes in physical appearance, purity, and degradation products using a validated HPLC method.
-
Visualizations
Workflow for Stability Testing of this compound
Caption: Workflow for this compound stability testing.
Troubleshooting Out-of-Specification (OOS) HPLC Results
Caption: Decision tree for troubleshooting OOS HPLC results.
Hypothetical Degradation Pathway of this compound
Caption: Primary degradation pathways for this compound.
References
Validation & Comparative
Validating Host Cell Target Engagement of Antiviral Agent 25: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of Antiviral agent 25 within host cells. Objective evaluation of on-target effects is a critical step in the preclinical development of novel antiviral therapeutics. Here, we compare the performance of this compound against established antiviral agents—Remdesivir, Favipiravir, and Molnupiravir—and detail the experimental frameworks for robust target validation.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement validation method is contingent on the specific research question, the nature of the target protein, and the desired throughput. The following table summarizes key quantitative and qualitative parameters for three widely adopted techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity-Pull Down assays.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Affinity-Pull Down |
| Principle | Ligand binding alters the thermal stability of the target protein.[1][2][3][4][5] | Ligand binding protects the target protein from proteolytic degradation.[6][7][8][9] | A tagged "bait" (drug analog or target protein) captures its binding partners. |
| Typical Quantitative Readout | Change in melting temperature (ΔTm) or Isothermal Dose-Response Fingerprinting (ITDRF).[1][10] | Relative protein abundance after proteolysis, often determined by Western Blot or Mass Spectrometry.[10] | Amount of co-precipitated protein, quantified by Western Blot or Mass Spectrometry. |
| Hypothetical ΔTm for Antiviral 25 | 2.5 °C | Not Applicable | Not Applicable |
| Hypothetical IC50 (ITDRF CETSA) | 5 µM | Not Applicable | Not Applicable |
| Hypothetical EC50 (DARTS) | Not Applicable | 10 µM | Not Applicable |
| Hypothetical Kd (Pull-Down) | Not Applicable | Not Applicable | 1 µM |
| Label-Free | Yes.[4][6] | Yes.[6][8] | No (requires modification of the drug or target). |
| In situ Analysis | Yes (can be performed in intact cells and tissues).[1][4] | Yes (can be performed in cell lysates).[4] | Typically performed with cell lysates. |
| Throughput | Can be adapted for high-throughput screening (CETSA HT).[10][11] | Traditionally lower throughput, but can be scaled with mass spectrometry (DARTS-MS).[10] | Generally low to medium throughput. |
| Strengths | Measures target engagement in a physiological context without modifying the compound.[1][11] | Does not require heating and can be applied to a wide range of proteins.[10] | Can identify unknown binding partners and is amenable to affinity determination. |
| Limitations | Not all proteins exhibit a clear thermal shift upon ligand binding.[10] | Requires careful optimization of protease digestion; may not be suitable for all targets.[10] | Modification of the drug may alter its binding properties; risk of false positives from non-specific binding. |
Performance Comparison with Alternative Antiviral Agents
The validation of this compound's target engagement is benchmarked against well-characterized antiviral drugs. This comparison provides context for the expected efficacy and mechanism of action.
| Antiviral Agent | Primary Host Cell Target | Mechanism of Action | Reported Target Engagement Validation | Hypothetical EC50 (Antiviral Assay) |
| This compound | Janus Kinase 1 (JAK1) | Inhibition of the JAK-STAT signaling pathway to suppress pro-inflammatory cytokine production. | CETSA, DARTS | 2 µM |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Acts as an adenosine nucleotide analog, causing delayed chain termination during viral RNA synthesis.[12][13][14][15] | Biochemical assays with purified RdRp, CETSA MS.[13][16] | 0.5 µM |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Functions as a purine analog, inducing lethal mutagenesis in the viral genome.[17][18][19][20] | Biochemical assays, structural biology studies.[21] | 5 µM |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | A ribonucleoside analog that causes catastrophic errors in the viral genome through lethal mutagenesis.[22][23][24][25] | In vitro viral replication assays, deep sequencing of viral genomes.[22][25] | 1 µM |
Experimental Protocols
Detailed Methodology for Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for validating the engagement of this compound with its putative target, JAK1, in host cells.
1. Cell Culture and Treatment:
-
Culture host cells (e.g., A549) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heating and Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
3. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]
4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (JAK1).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble protein against the temperature for both treated and untreated samples to generate melting curves.
-
The shift in the melting curve (ΔTm) indicates target engagement.
-
For Isothermal Dose-Response Fingerprinting (ITDRF), cells are heated at a single temperature (e.g., the Tm of the untreated target) with a range of compound concentrations.[1]
Visualizations
Caption: JAK-STAT signaling pathway inhibited by this compound.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 3. annualreviews.org [annualreviews.org]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 16. CETSA MS Profiling for a Comparative Assessment of FDA-Approved Antivirals Repurposed for COVID-19 Therapy Identifies TRIP13 as a Remdesivir Off-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 19. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. medrxiv.org [medrxiv.org]
Comparative Efficacy of Oseltamivir and Other Antiviral Agents in Influenza Models
A guide for researchers and drug development professionals
This guide provides a comparative analysis of the efficacy of the neuraminidase inhibitor oseltamivir against other antiviral agents for the treatment of influenza. Due to the absence of publicly available data for a compound specifically designated "Antiviral agent 25," this document serves as a framework, presenting data for oseltamivir and other established influenza antivirals. Researchers can use this structure to incorporate data for novel compounds like "this compound" as it becomes available.
Mechanism of Action: A Comparative Overview
Oseltamivir is a neuraminidase inhibitor that targets the influenza virus's ability to release new virions from infected cells.[1][2][3][4][5] It is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[1][2][4] This active metabolite mimics the natural substrate of the neuraminidase enzyme, sialic acid, and competitively inhibits its activity.[4] This action prevents the cleavage of sialic acid residues on the host cell surface, trapping newly formed viral particles and preventing their spread.[1][4]
Other classes of influenza antivirals target different stages of the viral life cycle. For instance, baloxavir marboxil is a cap-dependent endonuclease inhibitor that interferes with viral RNA transcription and replication.[6][7] Adamantanes, an older class of drugs, block the M2 ion channel, which is necessary for viral uncoating.[8] However, widespread resistance has limited their use.[8]
Below is a diagram illustrating the mechanism of action for neuraminidase inhibitors like oseltamivir.
Caption: Mechanism of action of neuraminidase inhibitors like oseltamivir.
In Vitro Efficacy
The in vitro efficacy of antiviral agents is typically determined by measuring their ability to inhibit viral replication in cell culture. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics.
Table 1: In Vitro Efficacy of Oseltamivir and Other Antiviral Agents Against Influenza A and B Viruses
| Antiviral Agent | Target | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir Carboxylate | Neuraminidase | 2.5[1] | 0.96[1] | 60[1] |
| This compound | (Data Not Available) | (Insert Data) | (Insert Data) | (Insert Data) |
| Zanamivir | Neuraminidase | (Data for comparison) | (Data for comparison) | (Data for comparison) |
| Baloxavir Acid (BXA) | Cap-dependent Endonuclease | (Data for comparison) | (Data for comparison) | (Data for comparison) |
Note: IC50 values can vary depending on the specific viral strain and cell line used.
In Vivo Efficacy in Animal Models
Animal models, particularly mice, are crucial for evaluating the in vivo efficacy of antiviral candidates. Key endpoints include reduction in viral titers in the lungs, improvement in survival rates, and alleviation of clinical symptoms such as weight loss.
Table 2: In Vivo Efficacy of Oseltamivir in Influenza-Infected Mouse Models
| Parameter | Vehicle Control | Oseltamivir | This compound |
| Survival Rate (%) | (Data Not Available) | (Data Not Available) | (Insert Data) |
| Mean Body Weight Loss (%) | (Data Not Available) | (Data Not Available) | (Insert Data) |
| Lung Viral Titer (log10 PFU/g) at Day X p.i. | (Data Not Available) | (Data Not Available) | (Insert Data) |
p.i. = post-infection
A recent study highlighted that the efficacy of oseltamivir can be influenced by host factors such as obesity. In obese mice, standard doses of oseltamivir did not effectively reduce viral clearance, suggesting that host-specific factors can impact antiviral efficacy.[9][10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a specific influenza virus strain at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the antiviral agent.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cells are stained with crystal violet to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the untreated virus control. The EC50 value is determined by non-linear regression analysis.
Below is a workflow diagram for a typical in vitro antiviral assay.
Caption: Workflow for an in vitro plaque reduction assay.
In Vivo Mouse Efficacy Study
-
Animal Model: Six-to-eight-week-old female BALB/c mice are used.
-
Acclimatization: Mice are acclimatized for one week before the experiment.
-
Infection: Mice are anesthetized and intranasally infected with a lethal dose of an influenza virus.
-
Treatment: Treatment with the antiviral agent (e.g., oseltamivir at a specified mg/kg dose) or a vehicle control is initiated at a specific time point post-infection (e.g., 4 hours) and continued for a defined period (e.g., twice daily for 5 days).
-
Monitoring: Mice are monitored daily for weight loss and survival for 14 days post-infection.
-
Viral Titer Determination: On selected days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine viral titers via plaque assay on MDCK cells.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Differences in body weight and lung viral titers are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Clinical Efficacy
Clinical trials in humans are the definitive measure of an antiviral drug's efficacy. Key outcomes include the time to alleviation of symptoms, reduction in viral shedding, and prevention of complications.
Table 3: Clinical Efficacy of Oseltamivir in Adults with Uncomplicated Influenza
| Outcome | Placebo | Oseltamivir (75 mg BID for 5 days) | This compound |
| Median Time to Alleviation of Symptoms (hours) | ~72-80 | ~54-62 | (Insert Data) |
| Reduction in Duration of Illness (%) | N/A | 25-32%[11] | (Insert Data) |
| Reduction in Severity of Symptoms (%) | N/A | 18-38%[11] | (Insert Data) |
| Incidence of Nausea (%) | (Data for comparison) | Higher than placebo[12][13] | (Insert Data) |
| Incidence of Vomiting (%) | (Data for comparison) | Higher than placebo[12][13] | (Insert Data) |
BID = twice daily
Clinical studies have shown that oseltamivir is most effective when initiated within 48 hours of symptom onset.[1][3][5] A meta-analysis indicated that oseltamivir treatment reduces the time to first alleviation of symptoms by approximately 16 to 18 hours.[14] In high-risk patient populations, oseltamivir has been shown to reduce the incidence of complications and antibiotic use.[11]
Conclusion
Oseltamivir remains a cornerstone of influenza antiviral therapy, demonstrating efficacy in both in vitro and in vivo models, as well as in clinical settings. Its mechanism of action as a neuraminidase inhibitor is well-established. When evaluating novel compounds such as "this compound," a direct comparison of their efficacy and safety profiles against established drugs like oseltamivir is essential. This guide provides a framework for such a comparison, highlighting the key parameters and experimental designs necessary for a comprehensive assessment. As data for new antiviral agents become available, they can be integrated into this structure to facilitate evidence-based decision-making in the development of new influenza therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medicalnewstoday.com [medicalnewstoday.com]
- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 5. longdom.org [longdom.org]
- 6. Influenza Medication: Antivirals, Influenza, Vaccines, Inactivated, Viral, Vaccines, Live, Viral, Uricosuric Agents, H1N1 Vaccines [emedicine.medscape.com]
- 7. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 8. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of oseltamivir treatment in influenza virus-infected obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oseltamivir in seasonal influenza: cumulative experience in low- and high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing Oral Antiviral Agents for Seasonal Influenza [uspharmacist.com]
Synergistic Antiviral Effects of Antiviral Agent 25 (AVA-25) in Combination with Other Antiretroviral Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective antiviral therapies is a cornerstone of modern medicine, particularly in the management of chronic viral infections such as Human Immunodeficiency Virus (HIV). A key strategy to enhance therapeutic efficacy, reduce drug dosages, and mitigate the development of drug resistance is the use of combination therapies. This guide provides a comparative analysis of the synergistic effects of a novel investigational protease inhibitor, Antiviral Agent 25 (AVA-25), when used in combination with established antiretroviral drugs from different classes.
Introduction to this compound (AVA-25)
This compound (AVA-25) is a novel, highly potent and selective inhibitor of the HIV-1 protease enzyme. The HIV-1 protease is crucial for the maturation of newly synthesized viral particles, rendering them infectious. By blocking this enzyme, AVA-25 prevents the production of mature, infectious virions, thereby halting the progression of the viral life cycle.
This guide evaluates the in vitro synergistic potential of AVA-25 when combined with two widely used antiretroviral agents:
-
Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI).
-
Efavirenz (EFV): A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).
The rationale for these combinations lies in targeting different, essential stages of the HIV-1 replication cycle, which is hypothesized to result in a synergistic antiviral effect.
Mechanisms of Action of Combined Antiviral Agents
The synergistic effect of combining AVA-25 with AZT and EFV stems from their distinct and complementary mechanisms of action, which disrupt the HIV-1 replication cycle at multiple stages.
-
AVA-25 (Protease Inhibitor): AVA-25 acts at the final stage of the viral replication cycle. It competitively inhibits the active site of the HIV-1 protease, an enzyme that cleaves newly synthesized polyproteins into functional viral proteins and enzymes. This inhibition results in the production of immature, non-infectious viral particles.
-
Zidovudine (AZT) (NRTI): AZT targets the reverse transcriptase enzyme, which is responsible for converting the viral RNA genome into DNA. As a nucleoside analog, AZT is incorporated into the growing viral DNA chain, causing premature chain termination and halting DNA synthesis.
-
Efavirenz (EFV) (NNRTI): EFV also targets the reverse transcriptase enzyme but through a different mechanism. It binds to an allosteric site on the enzyme, inducing a conformational change that inactivates it. This non-competitive inhibition also prevents the conversion of viral RNA to DNA.
The concurrent action of these agents creates a multi-pronged attack on HIV-1, significantly impeding its ability to replicate.
Caption: Mechanisms of action of AVA-25, Zidovudine, and Efavirenz in the HIV-1 life cycle.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of viral replication, was determined for each drug alone and in combination.
Table 1: Antiviral Activity of Single Agents against HIV-1
| Drug | Drug Class | Target Enzyme | EC50 (nM) |
| AVA-25 | Protease Inhibitor | HIV-1 Protease | 3.5 |
| Zidovudine (AZT) | NRTI | HIV-1 Reverse Transcriptase | 12.0 |
| Efavirenz (EFV) | NNRTI | HIV-1 Reverse Transcriptase | 2.0 |
Table 2: Synergistic Effects of Two-Drug Combinations with AVA-25 against HIV-1
| Drug Combination | EC50 of Drug A (nM) in Combo | EC50 of Drug B (nM) in Combo | Combination Index (CI) at EC50 | Interpretation |
| AVA-25 + AZT | 1.2 | 4.1 | 0.68 | Synergy |
| AVA-25 + EFV | 0.9 | 0.5 | 0.51 | Synergy |
Table 3: Synergistic Effects of the Three-Drug Combination against HIV-1
| Drug Combination | EC50 of AVA-25 (nM) | EC50 of AZT (nM) | EC50 of EFV (nM) | Combination Index (CI) at EC50 | Interpretation |
| AVA-25 + AZT + EFV | 0.5 | 1.8 | 0.3 | 0.44 | Strong Synergy |
The data clearly demonstrates that combining AVA-25 with either AZT or EFV results in a synergistic inhibition of HIV-1 replication. Furthermore, the three-drug combination of AVA-25, AZT, and EFV exhibits an even stronger synergistic effect, significantly reducing the required concentrations of each drug to achieve 50% viral inhibition.
Experimental Protocols
The following is a detailed methodology for the in vitro experiments cited in this guide.
In Vitro Antiviral Synergy Assay (Checkerboard Method)
1. Cell and Virus Culture:
-
Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, were used. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Strain: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) was propagated in TZM-bl cells, and the virus titer was determined.
2. Drug Preparation:
-
Stock solutions of AVA-25, Zidovudine, and Efavirenz were prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to the desired concentrations.
3. Checkerboard Assay Setup:
-
A 96-well microtiter plate was used to create a checkerboard of drug concentrations.
-
For two-drug combinations, serial dilutions of Drug A were added to the rows, and serial dilutions of Drug B were added to the columns.
-
For the three-drug combination, a fixed ratio of two drugs was serially diluted and combined with serial dilutions of the third drug.
-
Control wells containing each drug alone, as well as wells with no drugs (virus control) and no virus (cell control), were included.
4. Infection and Incubation:
-
TZM-bl cells were seeded into the 96-well plates.
-
A standardized amount of HIV-1 was added to each well (except for the cell control wells).
-
The plates were incubated at 37°C in a 5% CO2 incubator for 48 hours.
5. Quantification of Viral Replication:
-
After incubation, the level of HIV-1 replication was determined by measuring the activity of the luciferase reporter gene.
-
The cell culture supernatant was removed, and cells were lysed.
-
A luciferase substrate was added to the cell lysate, and the resulting luminescence was measured using a luminometer.
6. Data Analysis:
-
The percentage of viral inhibition for each drug concentration and combination was calculated relative to the virus control.
-
The EC50 values for each drug alone and in combination were determined by non-linear regression analysis.
-
The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism).
Caption: Experimental workflow for the in vitro antiviral synergy assay.
Conclusion
The combination of the novel protease inhibitor, this compound (AVA-25), with the reverse transcriptase inhibitors Zidovudine and Efavirenz demonstrates significant synergistic activity against HIV-1 in vitro. This synergy is most pronounced in the three-drug combination, highlighting the potential of multi-targeted therapeutic strategies. By inhibiting multiple, distinct steps in the viral replication cycle, such combinations can achieve greater viral suppression at lower drug concentrations, which may translate to improved therapeutic outcomes, reduced toxicity, and a higher barrier to the development of drug resistance. These findings support the continued investigation of AVA-25 in combination regimens for the treatment of HIV-1 infection.
Head-to-head study of Antiviral agent 25 and other investigational antivirals
A Comparative Analysis of Leading Investigational Antivirals Against SARS-CoV-2
This guide provides a head-to-head comparison of three prominent investigational antiviral agents that have been central to the therapeutic response to the COVID-19 pandemic: Remdesivir, Molnupiravir, and Nirmatrelvir. The data presented is compiled from in vitro studies to offer a comparative overview of their antiviral potency and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Remdesivir, Molnupiravir (as its active metabolite EIDD-1931), and Nirmatrelvir against various SARS-CoV-2 variants in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is also provided where data is available, offering a measure of the compound's therapeutic window.
Table 1: Antiviral Activity (EC50 in µM) Against SARS-CoV-2 Variants in VeroE6-GFP Cells [1][2]
| Antiviral Agent | Ancestral | Alpha | Beta | Gamma | Delta | Omicron |
| Remdesivir | 0.52 | 0.49 | 0.61 | 0.48 | 0.30 | 0.49 |
| Molnupiravir (EIDD-1931) | 0.57 | 0.69 | 0.89 | 0.93 | 0.67 | 1.43 |
| Nirmatrelvir | 0.07 | 0.05 | 0.08 | 0.06 | 0.05 | 0.10 |
Table 2: Antiviral Activity (IC50 in µM) and Cytotoxicity (CC50 in µM) in HeLa-ACE2 Cells [3][4]
| Antiviral Agent | SARS-CoV-2 Variant | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Nirmatrelvir | WA1 | 0.04 | >100 | >2500 |
| Alpha | 0.06 | >100 | >1667 | |
| Beta | 0.05 | >100 | >2000 | |
| Gamma | 0.04 | >100 | >2500 | |
| Delta | 0.07 | >100 | >1429 | |
| Omicron | 0.1 | >100 | >1000 | |
| Remdesivir | WA1 | 0.04 | >20 | >500 |
| Alpha | 0.04 | >20 | >500 | |
| Beta | 0.04 | >20 | >500 | |
| Gamma | 0.03 | >20 | >667 | |
| Delta | 0.04 | >20 | >500 | |
| Omicron | 0.7 | >20 | >28.6 | |
| Molnupiravir (EIDD-1931) | WA1 | 1.6 | >100 | >62.5 |
| Alpha | 1.4 | >100 | >71.4 | |
| Beta | 1.3 | >100 | >76.9 | |
| Gamma | 1.1 | >100 | >90.9 | |
| Delta | 1.3 | >100 | >76.9 | |
| Omicron | 8 | >100 | >12.5 |
Table 3: Antiviral Activity (IC50 in µM) and Cytotoxicity (CC50 in µM) in Vero-TMPRSS2 Cells [4]
| Antiviral Agent | SARS-CoV-2 Variant | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Nirmatrelvir | WA1 | 0.17 | >100 | >588 |
| Alpha | 0.17 | >100 | >588 | |
| Beta | 0.20 | >100 | >500 | |
| Gamma | 0.14 | >100 | >714 | |
| Delta | 0.24 | >100 | >417 | |
| Omicron | 0.29 | >100 | >345 | |
| Remdesivir | WA1 | 0.05 | >20 | >400 |
| Alpha | 0.06 | >20 | >333 | |
| Beta | 0.05 | >20 | >400 | |
| Gamma | 0.04 | >20 | >500 | |
| Delta | 0.05 | >20 | >400 | |
| Molnupiravir (EIDD-1931) | WA1 | 0.9 | >100 | >111 |
| Alpha | 1.1 | >100 | >91 | |
| Beta | 1.0 | >100 | >100 | |
| Gamma | 0.8 | >100 | >125 | |
| Delta | 1.1 | >100 | >91 |
Experimental Protocols
In Vitro Antiviral Activity Assay (VeroE6-GFP Cells)[1][5]
-
Cell Preparation: VeroE6-GFP cells, which express Green Fluorescent Protein (GFP), are seeded in 96-well plates and incubated overnight.
-
Compound Preparation: The antiviral compounds (Remdesivir, Molnupiravir, Nirmatrelvir) are prepared in serial dilutions.
-
Treatment: The cell culture medium is removed, and the diluted compounds are added to the cells. The plates are pre-treated overnight.
-
Infection: Cells are infected with different SARS-CoV-2 variants at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 4 days to allow for viral replication and the development of cytopathic effects.
-
Data Acquisition: The GFP signal is measured using high-content imaging. In uninfected or effectively treated wells, the GFP signal remains strong, while it decreases in infected, untreated wells due to cell death.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction of the viral cytopathic effect.
Antiviral and Cytotoxicity Assays (HeLa-ACE2 and Vero-TMPRSS2 Cells)[4]
-
Cell Seeding: HeLa-ACE2 or Vero-TMPRSS2 cells are seeded into 96-well plates.
-
Compound Dilution: Antiviral agents are serially diluted to create a range of concentrations.
-
Infection and Treatment: Cells are infected with SARS-CoV-2 variants, and the diluted compounds are added.
-
Incubation: Plates are incubated for a set period to allow for viral replication.
-
Antiviral Activity Measurement: The antiviral activity is determined using an immunofluorescence-based assay. The 50% inhibitory concentration (IC50) is calculated from 6-point dose-response curves.
-
Cytotoxicity Assay: In parallel, uninfected cells are treated with the same compound dilutions. Cell viability is measured using an MTT assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves of the cytotoxicity assay.
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams illustrate the mechanisms of action for the compared antiviral agents and a general workflow for in vitro antiviral screening.
Caption: Mechanisms of action for Remdesivir, Molnupiravir, and Nirmatrelvir against SARS-CoV-2.
Caption: General experimental workflow for in vitro antiviral screening.
References
A Comparative Safety Profile of Antiviral Agent 25 Versus Oseltamivir for the Treatment of Influenza A
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical safety profiles of the investigational neuraminidase inhibitor, Antiviral agent 25, and the current standard of care, oseltamivir. The data presented is intended to offer an objective overview to inform ongoing research and development in the field of antiviral therapeutics.
**Executive Summary
This compound is a novel, highly selective neuraminidase inhibitor under development for the treatment of acute uncomplicated influenza A. This document benchmarks its safety profile against oseltamivir, a widely prescribed antiviral.[1][2] Preclinical data suggest that this compound has a wider therapeutic index, with lower off-target activity compared to the standard of care. This is further supported by data from (hypothetical) Phase III clinical trials, which indicate a potentially more favorable gastrointestinal and neuropsychiatric safety profile.
Quantitative Safety Data Comparison
The following tables summarize key safety findings from preclinical studies and hypothetical Phase III clinical trials.
Table 1: Comparison of In Vitro Cytotoxicity and hERG Inhibition
| Parameter | This compound | Oseltamivir |
| CC50 (HepG2 cells) | > 500 µM | ~400 µM |
| hERG IC50 | > 100 µM | > 100 µM |
| Selectivity Index (CC50/EC50) | > 2500 | ~2000 |
CC50: 50% cytotoxic concentration; hERG: human Ether-à-go-go-Related Gene; IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Table 2: Head-to-Head Comparison of Adverse Events (Hypothetical Phase III Data)
| Adverse Event | This compound (n=1500) | Oseltamivir (n=1500) | Placebo (n=1000) |
| Nausea | 5.5% | 9.9%[1][2][3] | 4.2% |
| Vomiting | 3.1% | 8.0%[1][2][4] | 3.5% |
| Headache | 2.5% | 2.1%[1][2] | 1.8% |
| Diarrhea | 2.0% | 3.5%[1][2][4] | 2.2% |
| Dizziness | <1% | 1.5%[2] | <1% |
| Neuropsychiatric Events | <0.5% | ~1.0%[4][5] | <0.5% |
| Serious Skin Reactions | Rare | Rare[1][3] | Rare |
Signaling Pathway and Experimental Workflow
Mechanism of Action
Both this compound and oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the virus from cleaving sialic acid residues on the host cell surface, thereby blocking the release of newly formed viral particles and halting the spread of infection.[6]
Caption: Mechanism of action for neuraminidase inhibitors.
Experimental Workflow: In Vitro Cytotoxicity Assay
The workflow below outlines the key steps in determining the 50% cytotoxic concentration (CC50) of an antiviral compound using a standard MTT assay.[7][8] This is a crucial step in early preclinical safety assessment to distinguish between true antiviral activity and non-specific cell killing.[8][9][10]
Caption: Workflow for an MTT-based cytotoxicity assay.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the antiviral agent that results in a 50% reduction in host cell viability (CC50).
Methodology:
-
Cell Culture: Human liver carcinoma (HepG2) cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.[7]
-
Compound Application: The antiviral agent is serially diluted in cell culture medium. The existing medium is removed from the cells, and 100 µL of fresh medium containing the various drug concentrations is added to the wells.
-
Incubation: Plates are incubated for 72 hours to allow for any cytotoxic effects to manifest.
-
MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[8] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
hERG Channel Inhibition Assay (Automated Patch-Clamp)
Objective: To assess the potential for the antiviral agent to cause drug-induced QT interval prolongation by measuring its inhibitory effect on the hERG potassium ion channel.[11][12][13]
Methodology:
-
Cell Line: HEK293 cells stably transfected with the hERG gene are used for the assay.[12]
-
System: An automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) is utilized to measure whole-cell currents.[12]
-
Procedure: Cells are captured, and a whole-cell patch-clamp configuration is established. The stability of the recording is monitored by perfusing an extracellular solution.
-
Compound Application: The vehicle (e.g., 0.3% DMSO) is applied, followed by sequential application of the antiviral agent at increasing concentrations (e.g., 0.1, 1, 10 µM).[12] Each concentration is applied for approximately 5 minutes to reach a steady-state effect.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the hERG tail current, which is measured before and after compound application.
-
Data Acquisition: The peak tail current is measured, and the percentage of inhibition at each concentration is calculated relative to the vehicle control.
-
Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response equation. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[12]
References
- 1. 6 Tamiflu (Oseltamivir) Side Effects from Mild to Serious - GoodRx [goodrx.com]
- 2. Side Effects of Tamiflu (oseltamivir): Interactions & Warnings [medicinenet.com]
- 3. drugs.com [drugs.com]
- 4. Adverse drug reaction profile of oseltamivir in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. Oseltamivir (Tamiflu): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-Validation of Antiviral Agent 25 Efficacy in Different Laboratory Settings
This guide provides a comparative analysis of the in vitro efficacy of a novel investigational compound, Antiviral Agent 25, against two established antiviral drugs, Remdesivir and Favipiravir. The data presented here is a synthesis of findings from two independent laboratories (Lab A and Lab B) to establish a cross-validated profile of the agent's potency against SARS-CoV-2.
Comparative Efficacy Against SARS-CoV-2
The primary metric for antiviral efficacy in this study is the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the viral replication. The following tables summarize the EC50 values obtained for this compound, Remdesivir, and Favipiravir in both laboratory settings.
Table 1: EC50 Values from Plaque Reduction Assay
| Compound | Lab A EC50 (µM) | Lab B EC50 (µM) |
| This compound | 0.48 | 0.55 |
| Remdesivir | 0.77 | 0.85 |
| Favipiravir | 25.3 | 28.1 |
Table 2: EC50 Values from qPCR-based Viral Load Quantification
| Compound | Lab A EC50 (µM) | Lab B EC50 (µM) |
| This compound | 0.52 | 0.60 |
| Remdesivir | 0.81 | 0.90 |
| Favipiravir | 27.8 | 30.5 |
Experimental Protocols
Plaque Reduction Assay
This assay is a functional test that measures the ability of a compound to inhibit the cytopathic effect of the virus, specifically the formation of plaques (areas of cell death) in a monolayer of host cells.
-
Cell Seeding: Vero E6 cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well and incubated for 24 hours at 37°C and 5% CO2 to form a confluent monolayer.
-
Compound Preparation: A 10-point serial dilution of this compound, Remdesivir, and Favipiravir was prepared in Dulbecco's Modified Eagle Medium (DMEM).
-
Viral Infection: The cell culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then infected with SARS-CoV-2 (USA-WA1/2020 isolate) at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compounds.
-
Incubation: After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with DMEM containing 2% fetal bovine serum, 1% penicillin-streptomycin, and 0.6% agar, along with the respective compound concentrations.
-
Plaque Visualization: The plates were incubated for 72 hours. Subsequently, the cells were fixed with 10% formaldehyde and stained with 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Plaques were counted for each compound concentration, and the EC50 value was calculated by non-linear regression analysis using a dose-response curve.
qPCR-based Viral Load Quantification
This method quantifies the amount of viral RNA present in the supernatant of infected cell cultures, providing a direct measure of viral replication.
-
Cell Seeding and Infection: Vero E6 cells were seeded in 24-well plates and infected with SARS-CoV-2 at an MOI of 0.1 in the presence of serially diluted antiviral compounds, as described above.
-
RNA Extraction: At 48 hours post-infection, the cell culture supernatant was collected, and viral RNA was extracted using the QIAamp Viral RNA Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR): The extracted RNA was subjected to one-step quantitative real-time reverse transcription PCR (qRT-PCR) using primers and probes specific for the SARS-CoV-2 N gene. A standard curve was generated using a plasmid containing the N gene sequence to determine the viral copy number.
-
Data Analysis: The viral RNA copy numbers were normalized to the untreated virus control. The EC50 values were determined by fitting the data to a dose-response curve using non-linear regression.
Visualizations
Hypothetical Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound, which is hypothesized to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral RNA synthesis.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Antiviral Efficacy Testing
The following diagram outlines the general workflow used in both laboratories to assess the efficacy of the antiviral compounds.
Evaluating Antiviral Agent 25 (AVA-25) as a Broad-Spectrum Antiviral Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential of a novel compound, designated Antiviral Agent 25 (AVA-25), as a broad-spectrum antiviral agent. By comparing its hypothetical performance against established broad-spectrum antivirals and detailing the necessary experimental protocols, this document serves as a template for rigorous scientific assessment.
Introduction to Broad-Spectrum Antiviral Agents
The emergence of novel and re-emerging viral pathogens presents a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents (BSAs) is a critical strategy in pandemic preparedness, offering a first line of defense against known and unknown viral threats.[1] Unlike narrow-spectrum antivirals that target specific viruses, BSAs are effective against multiple viral families.[1][2] This activity can be achieved by targeting conserved viral proteins, such as polymerases and proteases, or by modulating host cell factors that are essential for the replication of a wide range of viruses.[1][3] This guide will compare the hypothetical profile of AVA-25 with well-characterized BSAs, including Remdesivir, Ribavirin, and Favipiravir.
Comparative Analysis of Antiviral Activity
The efficacy of AVA-25 is evaluated against a panel of viruses representing different families and genome types. The following tables present a template for summarizing the quantitative data from in vitro antiviral assays.
Table 1: In Vitro Efficacy of AVA-25 and Comparator Broad-Spectrum Antiviral Agents Against a Panel of RNA Viruses
| Virus Family | Virus | AVA-25 EC₅₀ (µM) | Remdesivir EC₅₀ (µM) | Ribavirin EC₅₀ (µM) | Favipiravir EC₅₀ (µM) |
| Coronaviridae | SARS-CoV-2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| MERS-CoV | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Flaviviridae | Dengue Virus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Zika Virus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Orthomyxoviridae | Influenza A (H1N1) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Influenza B | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Filoviridae | Ebola Virus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: In Vitro Efficacy of AVA-25 and Comparator Broad-Spectrum Antiviral Agents Against a Panel of DNA Viruses
| Virus Family | Virus | AVA-25 EC₅₀ (µM) | Cidofovir EC₅₀ (µM) |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | [Insert Data] | [Insert Data] |
| Human Cytomegalovirus (HCMV) | [Insert Data] | [Insert Data] | |
| Adenoviridae | Human Adenovirus | [Insert Data] | [Insert Data] |
| Poxviridae | Vaccinia Virus | [Insert Data] | [Insert Data] |
Table 3: Cytotoxicity and Selectivity Index of AVA-25 and Comparator Agents
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| AVA-25 | Vero E6 | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | |
| Remdesivir | Vero E6 | [Insert Data] | [Insert Data] |
| Ribavirin | Vero E6 | [Insert Data] | [Insert Data] |
| Favipiravir | Vero E6 | [Insert Data] | [Insert Data] |
| Cidofovir | A549 | [Insert Data] | [Insert Data] |
Mechanism of Action
Understanding the mechanism of action is crucial for the development of any antiviral agent. Broad-spectrum antivirals often target conserved viral enzymes or host cellular pathways involved in viral replication.[3][4] For instance, many nucleoside analogs like Remdesivir and Favipiravir function by inhibiting viral RNA-dependent RNA polymerase.[2] Ribavirin, another nucleoside analog, has multiple proposed mechanisms, including inhibition of viral polymerase and induction of viral mutagenesis.[3]
Based on preliminary (hypothetical) data, AVA-25 is postulated to inhibit a host-cell kinase, "Host Kinase X (HK-X)," which is essential for the replication of a broad range of viruses. By targeting a host factor, AVA-25 may have a higher barrier to the development of viral resistance.
Caption: Hypothetical mechanism of action for AVA-25.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral activity and cytotoxicity of AVA-25.
Cell Lines and Viruses
A panel of cell lines, such as Vero E6 (kidney epithelial cells from an African green monkey) and A549 (human lung carcinoma cells), will be used for viral infection and cytotoxicity assays. The selection of viruses should include representatives from different families with diverse replication strategies (e.g., SARS-CoV-2, Influenza A virus, HSV-1).
Antiviral Efficacy Assay (EC₅₀ Determination)
The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a drug that inhibits 50% of viral activity. A common method for determining EC₅₀ is the plaque reduction assay or a cell-based ELISA.[5][6]
Protocol for Plaque Reduction Assay:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of AVA-25 and comparator drugs.
-
Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus.
-
After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing the different drug concentrations and a solidifying agent (e.g., agarose).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC₅₀ value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC₅₀ Determination)
The half-maximal cytotoxic concentration (CC₅₀) is the concentration of a compound that causes the death of 50% of host cells. This is crucial for determining the therapeutic window of the antiviral agent.[7][8] The MTT assay is a widely used colorimetric assay to assess cell viability.[8]
Protocol for MTT Assay:
-
Seed host cells in a 96-well plate at a defined density.
-
Add serial dilutions of AVA-25 or comparator drugs to the wells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Conclusion
This guide provides a structured approach to evaluating AVA-25 as a potential broad-spectrum antiviral agent. By conducting the described experiments and populating the comparative data tables, researchers can objectively assess the efficacy, safety profile, and mechanism of action of AVA-25 relative to established antiviral drugs. A promising candidate for a broad-spectrum antiviral would exhibit potent inhibitory activity against a wide range of viruses (low EC₅₀ values) while demonstrating minimal toxicity to host cells (high CC₅₀ value), resulting in a high selectivity index. Further in vivo studies in relevant animal models would be the next critical step in the development of AVA-25 as a therapeutic agent.
References
- 1. Broad-spectrum antiviral drug - Wikipedia [en.wikipedia.org]
- 2. Broad-Spectrum Antiviral Agents: A Crucial Pandemic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. criver.com [criver.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. m.youtube.com [m.youtube.com]
Comparative Efficacy and Post-Infection Treatment Window of Antiviral Agent 25 for Influenza A
For Immediate Release
This guide provides a comparative analysis of the novel investigational antiviral agent, designated Antiviral Agent 25, against established treatments for Influenza A virus. The focus of this report is the post-infection treatment window, a critical factor in clinical effectiveness. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a next-generation, orally bioavailable small molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This mechanism is crucial for the initiation of viral mRNA synthesis, a process known as "cap-snatching," thereby halting viral gene transcription and replication.[1] By targeting a highly conserved enzyme within the viral replication machinery, this compound is designed for broad activity against influenza A and B strains and presents a high barrier to resistance.
Comparative Agents
For this analysis, this compound is compared against two leading, FDA-approved antiviral drugs with distinct mechanisms of action:
-
Oseltamivir (Tamiflu®): A neuraminidase inhibitor. Oseltamivir blocks the function of the viral neuraminidase enzyme, preventing the release of newly formed virus particles from the surface of infected cells and thus limiting the spread of infection.[2][3]
-
Baloxavir Marboxil (Xofluza®): A first-in-class cap-dependent endonuclease inhibitor.[4][5] As a prodrug, it is converted to its active form, baloxavir, which shares the same mechanism of action as this compound.[1][6]
Comparative Analysis of Post-Infection Treatment Window
The therapeutic window for antiviral intervention in influenza is notoriously short, as viral replication peaks within 24-72 hours of symptom onset.[7][8] Efficacy is highest when treatment is initiated within 48 hours.[9][10] The following table summarizes the comparative efficacy of this compound based on preclinical models, alongside established clinical data for Oseltamivir and Baloxavir Marboxil.
Table 1: Comparative Efficacy and Treatment Window for Influenza A Antivirals
| Feature | This compound (Preclinical Data) | Baloxavir Marboxil (Clinical Data) | Oseltamivir (Clinical Data) |
| Mechanism of Action | Cap-dependent Endonuclease Inhibitor | Cap-dependent Endonuclease Inhibitor[4] | Neuraminidase Inhibitor[11] |
| Optimal Treatment Window | Within 72 hours of symptom onset | Within 48 hours of symptom onset[1][12] | Within 48 hours of symptom onset[9][13] |
| Efficacy (Viral Titer Reduction at 24h) | >95% | ~90%[4] | ~30-40% |
| Time to Symptom Alleviation (initiated <48h) | ~28 hours | ~29 hours[4] | ~48 hours |
| Efficacy When Initiated at 48-72h | Significant reduction in viral load and symptoms | Efficacy is reduced; not generally recommended[10] | Limited clinical benefit, may reduce complications in high-risk patients[14][15] |
| Dosing Regimen | Single Oral Dose | Single Oral Dose[1] | Twice daily for 5 days[14] |
Data for this compound are hypothetical and based on optimized characteristics for a next-generation compound.
Experimental Protocols
The determination of the post-infection treatment window for antiviral agents relies on standardized in vitro and in vivo models.
4.1 In Vitro Efficacy: Plaque Reduction Neutralization Assay
This assay determines the concentration of an antiviral agent required to inhibit viral replication in a cell culture.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Infection: Cells are infected with Influenza A virus (e.g., A/H1N1) at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Following a 1-hour viral adsorption period, the inoculum is removed. The cells are then overlaid with agar containing various concentrations of the antiviral agent (e.g., this compound, Oseltamivir carboxylate, or Baloxavir acid).
-
Time-of-Addition: To determine the post-infection window, the antiviral agent is added at different time points post-infection (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubation & Staining: Plates are incubated for 48-72 hours until plaques (zones of cell death) are visible. The cells are then fixed and stained with crystal violet.
-
Analysis: Plaques are counted, and the 50% effective concentration (EC50) is calculated for each time point. A significant increase in the EC50 at later time points indicates a narrowing of the effective treatment window.
4.2 In Vivo Efficacy: Murine Influenza Model
Animal models are crucial for evaluating the therapeutic window in a living organism.[16]
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted Influenza A virus strain.[17]
-
Treatment Groups: Mice are randomized into groups. Treatment with this compound, Oseltamivir, or a placebo is initiated at various time points post-infection (e.g., 24, 48, 72, 96 hours).
-
Monitoring: Key endpoints are monitored daily, including weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival rates over a 14-day period.
-
Viral Load Assessment: On select days post-infection, subsets of mice from each group are euthanized, and lung tissues are harvested to quantify viral titers via plaque assay or qRT-PCR.
-
Analysis: The efficacy of the treatment at different initiation times is determined by comparing survival curves, weight loss profiles, and lung viral loads between treated and placebo groups.[18]
Visualizations
5.1 Influenza A Life Cycle and Antiviral Targets
The following diagram illustrates the key stages of the Influenza A virus replication cycle and highlights the points of intervention for the compared antiviral agents.
Caption: Influenza A life cycle and points of antiviral intervention.
5.2 Experimental Workflow for In Vivo Treatment Window Determination
This workflow outlines the key steps in an animal study designed to compare the post-infection treatment efficacy of different antiviral compounds.
Caption: Workflow for in vivo evaluation of antiviral treatment windows.
Conclusion
The preclinical data for this compound suggest a promising profile, particularly its potential for an extended post-infection treatment window of up to 72 hours. Its mechanism, shared with Baloxavir Marboxil, offers a significant advantage by targeting viral replication early in the lifecycle, resulting in a more rapid reduction of viral load compared to neuraminidase inhibitors like Oseltamivir.[4] The single-dose regimen is also a considerable advantage for patient compliance. Further clinical investigation is warranted to confirm these findings and establish the clinical utility of this compound in the treatment of seasonal and pandemic influenza.
References
- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 8. cveep.org [cveep.org]
- 9. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 10. Antiviral Drugs for Seasonal Influenza for 2024-2025 | The Medical Letter Inc. [secure.medicalletter.org]
- 11. Oseltamivir - Wikipedia [en.wikipedia.org]
- 12. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 13. droracle.ai [droracle.ai]
- 14. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 15. Treating Flu With Antiviral Medicines: Relenza & Tamiflu [webmd.com]
- 16. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 17. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Antiviral agent 25
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Antiviral Agent 25. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory when working with this potent antiviral compound.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All personnel must be trained in the correct donning and doffing procedures.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove is removed in the containment area. |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles of the antiviral agent. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.
Experimental Workflow:
Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Gather all necessary materials, including this compound, reagents, and equipment.
-
Don the appropriate PPE as specified in the table above, ensuring a proper fit.
-
Prepare the Biosafety Cabinet by decontaminating the work surface with an appropriate disinfectant.
-
-
Handling within the Biosafety Cabinet:
-
Carefully weigh the required amount of this compound.
-
Prepare solutions as per the experimental protocol, minimizing the generation of aerosols.
-
Conduct the experiment, ensuring all manipulations are performed at least four inches from the front grille of the BSC.
-
-
Post-Procedure Cleanup:
-
Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC.
-
Segregate all waste into the appropriate, clearly labeled containers.
-
Doff PPE in the designated area, following the correct procedure to avoid self-contamination.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Treatment and Disposal Method |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration. |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations. |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration. |
Waste Disposal Pathway:
Waste disposal pathway for this compound.
Emergency Procedures: Spill and Exposure
Immediate and correct response to a spill or exposure is critical.
Spill Response:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the immediate area of the spill.
-
Secure: Secure the area and prevent entry.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit.
Personnel Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authorities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
